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  • Product: Diisopropyl azelate
  • CAS: 6946-84-5

Core Science & Biosynthesis

Foundational

thermodynamic properties of diisopropyl azelate

Thermodynamic Profiling and Pharmacological Applications of Diisopropyl Azelate (DIPA): A Comprehensive Technical Guide Executive Summary Diisopropyl azelate (DIPA) is a specialized nine-carbon dicarboxylic acid diester...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Pharmacological Applications of Diisopropyl Azelate (DIPA): A Comprehensive Technical Guide

Executive Summary Diisopropyl azelate (DIPA) is a specialized nine-carbon dicarboxylic acid diester that has transitioned from traditional industrial applications to the forefront of modern pharmacology. While historically utilized as a plasticizer and synthetic lubricant due to its excellent low-temperature properties and oxidative stability[1], recent research has repositioned azelaic acid esters as potent immunomodulatory agents[2]. This whitepaper explores the thermodynamic properties that govern the synthesis of DIPA and details its emerging role in drug development, specifically in modulating plasma membrane fluidity to treat inflammatory conditions like insulin resistance and Type 2 Diabetes[3].

Thermodynamic and Physicochemical Profiling

Understanding the thermophysical properties of azelaic acid esters—such as density, viscosity, and vapor pressure—is critical for both industrial-scale purification and predicting their pharmacokinetic behavior in biological systems[4]. The unique balance of hydrophobicity and lipophilicity in DIPA allows it to partition effectively into lipid bilayers, a property quantified by its octanol/water partition coefficient and topological polar surface area (PSA)[5][6].

Table 1: Computed and Experimental Properties of Diisopropyl Azelate (DIPA)

PropertyValueClinical / Industrial Relevance
Molecular Weight 272.38 g/mol Optimal size for small-molecule membrane penetration and fluidization.
Molecular Formula C15H28O4Symmetrical diester structure enhances lipophilicity compared to parent acid.
Topological PSA 52.6 ŲFacilitates optimal cellular membrane partitioning without disrupting integrity.
Activation Energy (Esterification) 50-60 kJ/mol (p-TSA catalyzed)Dictates the thermal requirements for high-yield industrial synthesis.
Vapor Pressure & Density Temperature-dependentCritical parameters for fractional distillation and phase separation modeling.

Note: Data synthesized from5[5] and thermodynamic evaluations of azelaic acid esters[4][7].

Thermodynamic-Driven Synthesis and Kinetics

The synthesis of DIPA relies on the acid-catalyzed esterification of azelaic acid with isopropanol. Because esterification is a thermodynamically reversible process, the accumulation of water limits equilibrium conversion to below 95% under standard conditions[7]. To achieve high-purity pharmaceutical-grade DIPA, the reaction thermodynamics must be manipulated by continuously removing the water byproduct, thereby shifting the equilibrium toward the product side according to Le Chatelier's principle.

Protocol 1: Acid-Catalyzed Synthesis and Validation of DIPA

Objective: Synthesize >99% pure DIPA while minimizing side reactions and equipment degradation. Causality & Design: We utilize p-Toluenesulfonic acid (p-TSA) rather than sulfuric acid. While sulfuric acid has a slightly lower activation energy (45-55 kJ/mol), p-TSA (50-60 kJ/mol) provides superior selectivity and significantly reduces the corrosive degradation of the reaction vessel[7]. A Dean-Stark apparatus is employed to break the thermodynamic equilibrium by azeotropically removing water.

Step-by-Step Methodology:

  • Reactant Mixing: Combine azelaic acid and isopropanol in a 1:4 to 1:6 molar ratio in a round-bottom flask. The excess isopropanol acts as both a reactant and a solvent, driving the reaction forward thermodynamically[7].

  • Catalyst Addition: Add 2-3% w/w p-TSA. Higher catalyst loading is avoided as it promotes unwanted side reactions without meaningfully improving the conversion rate[7].

  • Reflux and Azeotropic Distillation: Heat the mixture to 70-80°C under continuous stirring. Utilize a Dean-Stark trap to capture and separate the evolved water. Continue reflux for 8-12 hours until water evolution ceases.

  • Neutralization: Cool the mixture and wash with a 5% sodium bicarbonate solution to neutralize the p-TSA and any unreacted azelaic acid.

  • Phase Separation & Drying: Extract the organic layer and dry over anhydrous sodium sulfate to remove residual moisture.

  • Self-Validating Purification: Perform fractional distillation under reduced pressure. Validate the final product purity using Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >99% is required for downstream biological assays[8].

Synthesis A Azelaic Acid (Reactant) D Esterification Reactor (70-80°C) A->D B Isopropanol (Excess Solvent) B->D C p-TSA Catalyst (High Selectivity) C->D Low Corrosion E Dean-Stark Trap (Water Removal) D->E Shift Equilibrium F GC-MS Validation (>99% Purity) D->F Distillation E->D Reflux G Diisopropyl Azelate (DIPA) F->G Final Product

Fig 1: Thermodynamic-driven synthesis and validation workflow for diisopropyl azelate.

Pharmacological Applications: Membrane Fluidity and Immunomodulation

Historically, Type 2 Diabetes (T2D) and insulin resistance were viewed purely as metabolic disorders. However, modern paradigms recognize them as inflammatory diseases characterized by defective immune signaling and cytokine dysregulation (e.g., TNF-α, IL-1, IL-6)[3]. DIPA and related azelates have emerged as novel therapeutics that reversibly modulate immune function[2][3].

Mechanism of Action: Unlike traditional receptor antagonists that bind to specific active sites, DIPA operates via "Adaptive Membrane Fluidity Modulation"[2]. Due to its specific thermodynamic partitioning properties, DIPA intercalates into the plasma membrane, acting as a membrane fluidizer[6]. This physical alteration in the lipid bilayer induces conformational changes in embedded transmembrane proteins, specifically Toll-Like Receptors (TLRs) and Pathogen-Associated Molecular Pattern (PAMP) receptors[2][3]. By altering the thermodynamic stability of these receptor complexes, DIPA suppresses downstream inflammatory signaling cascades without causing cellular toxicity[2].

Protocol 2: In Vitro Cytokine Modulation and Viability Assay

Objective: Quantify the immunomodulatory effects of DIPA while validating that cytokine suppression is due to signaling modulation, not cytotoxicity. Causality & Design: To prove true pharmacological efficacy, any observed reduction in inflammatory cytokines must be decoupled from cell death. Therefore, this protocol integrates a multiplex immunoassay with an ATP-based cell viability assay, creating a self-validating system[2].

Step-by-Step Methodology:

  • Cell Culture: Seed human Plasmacytoid Dendritic Cells (pDCs) or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1.6 × 10^5 cells/mL in RPMI 1640 medium.

  • DIPA Treatment: Treat the cells with DIPA at concentrations ranging from 0.1% to 0.5% for 18 hours. Include vehicle-only controls.

  • Inflammatory Stimulation: Introduce a PAMP receptor ligand (e.g., LPS for TLR4 stimulation) to induce a baseline inflammatory cytokine response.

  • Cytokine Quantification: Harvest the culture media and analyze it using a multiplexed magnetic bead immunoassay to quantify the suppression of IL-6, IL-1, and TNF-α[2][3].

  • Self-Validating Viability Check: Immediately perform an MTS or ATP-based luminescence viability assay on the remaining cells. DIPA should show no significant impact on cell proliferation or viability at these concentrations, confirming that the cytokine suppression is a result of true immunomodulation[2].

MOA DIPA Diisopropyl Azelate (Lipophilic Ester) Membrane Plasma Membrane (Fluidization) DIPA->Membrane Partitioning Receptors TLR / PAMP Receptors (Conformational Shift) Membrane->Receptors Homeoviscous Adaptation Cytokines Cytokine Suppression (IL-1, IL-6, TNF-α) Receptors->Cytokines Signal Inhibition Validation Cell Viability Assay (ATP / MTT) Cytokines->Validation Ensure Non-Toxicity Therapy Immunomodulation (Insulin Resistance) Validation->Therapy Validated Efficacy

Fig 2: Pharmacological mechanism of DIPA modulating membrane fluidity and immune signaling.

Conclusion

Diisopropyl azelate represents a fascinating intersection of chemical thermodynamics and advanced pharmacology. By understanding the precise thermodynamic parameters that govern its synthesis and physical behavior, researchers can efficiently produce high-purity DIPA. Furthermore, its unique ability to modulate plasma membrane fluidity positions it as a highly promising, non-toxic candidate for treating complex inflammatory pathologies, including insulin resistance and Type 2 Diabetes.

References[5] Diisopropyl azelate | C15H28O4 | CID 81377 - PubChem, NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeOXRhKHE_Vf__x-lR22wvXXL91Churtk2Z6Ow8Sr80_FYdmrpPAgD5KHTN9669iERgz5mdeEIBSaRzdnWmVAUbWYbHiwhdO0IQnLFOcNw5jITulAKNIkY70khBSRXUWoJvL4gl6HFG8p3[6] Buy Diethyl azelate | 624-17-9 - Smolecule, Smolecule. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRpaWrXcaB162mXyQTMsH3Ql8z4u6NAFsYe5IcgpudVgo8WCCvdHVRl0relaNdEQak9K8IsD1cEHFx30aV7HQpYvGf6ER8Oxlx3ly925k66m0zH_8H-KCpHAYOKynO8G5TE40XiQ==[3] EP4085907A1 - Diethyl azelate in the treatment of type 2 diabetes - Google Patents, Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2xuo8Fjq88w_YbLiwkjQ9FWLtrGpYir0V8-gTh5K2DrFzlA4JUU-tguOrCbA1c83VEvEElFkDhd-lK9p0-7NoeFEb5kELmDGB7901zdu1Bk2wM8iPK5Ge7qcU-UjsAOfS3kZKv0JEYoucRQ==[7] Diethyl azelate Thermodynamic Properties - Smolecule, Smolecule. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl1DxZOOh4Gzm4xlez-0sRMtSnnrVGG665d82KpHlMDg-zeUo0BU72P3L8E2_o7Wf4Bo9-iulHqvE6FcSL-bNfhX2_uKXsJ0m7aw0FrRmjnmKtpCFFZRATuf2Y4a_apwD7vEoX[4] Measurements and Correlations of Density, Viscosity, and Vapor Pressure for Monomethyl Azelate, Dimethyl Azelate, Monoethyl Azelate, and Diethyl Azelate, ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWuX6Eeq7LyDe7-IGAJ7eq4OoaqR2Cci-Fsp_S5kWiSfJuzcLJNq4ZqgKhDy7jM2wZM1WQ8N8HrOQtm-BxdF6eUPZ1Qwt4AbsK-6W1oxWf9SSGPmCYpys4umLaB02Mz1WAbiURuzw-GB59nQ==[2] Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention, PMC/NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WeA8nzolQCxHo5hrNZRvpTbFPNn3hOyQLtoqEHB8XwWnsDadcc-W2ag7jyWqoQAGdCgXhaKdRyrbMwDhrAQ4oTxZSXZj-v5YJrOjh1-oIXYLTWcrHIP0utjGpicWAu4EtaVMPOcjIVavcA==[1] US3048608A - Neopentyl glycol esters - Google Patents, Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiCLxB5nsTIApzbWmLz3MRYKmv_iquLSRh4vXicIvTsdNIb4kDZ6M9oCiUFkkh577vGHAcQrovmQMpnakQEaigz-JU4RBB7vRqD-_B1Jk6sH5Ew3ohZALEgfyucntlBMnChEMZ3OVHou4=[8] Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs, ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHemcqzpQJp_hKE7BJ9qUmf5TbWU5MdFIVYY2oyWGFda3fXMAMqYNxmOMFrwT8aXGmG8E-GX9osJUaY9ZWobynX6ugHX7pUj7c9u3MAmbIncDlkkjNt7st-kfmotXX8T6CmqKGWbj6TZfq5SsnrFeqbfgekBHZZwdo-2WPJekQI50oS2SUffofS3rtzqflRtJDnDvNue5e1FHLrVtDKKqXan6tMGTM7YDIpjGjqUn1XyCsTmL22P_4j308L67UxDdE0aqi-xi7j-dE5988=

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Exploratory

Comprehensive Spectral Elucidation of Diisopropyl Azelate: NMR and FTIR Analytical Frameworks

Executive Summary Diisopropyl azelate (bis(1-methylethyl) nonanedioate, CAS: 6946-84-5) is a versatile aliphatic diester widely utilized as a plasticizer, a base fluid in synthetic lubricants, and an emollient in dermato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diisopropyl azelate (bis(1-methylethyl) nonanedioate, CAS: 6946-84-5) is a versatile aliphatic diester widely utilized as a plasticizer, a base fluid in synthetic lubricants, and an emollient in dermatological and cosmetic formulations[1]. Its unique balance of lipophilicity and structural flexibility necessitates rigorous analytical characterization to ensure batch-to-batch consistency and purity. This whitepaper provides an in-depth technical framework for the structural elucidation of diisopropyl azelate using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind experimental parameters and spectral assignments.

Structural Rationale and Analytical Strategy

The molecular architecture of diisopropyl azelate ( C15​H28​O4​ ) consists of a flexible seven-methylene linear core (derived from azelaic acid) flanked by two sterically hindered isopropyl ester groups[2].

The analytical strategy relies on a self-validating system:

  • FTIR confirms the presence of the ester carbonyls and the specific aliphatic branching (isopropyl doublet).

  • 1 H NMR maps the proton environments, specifically differentiating the highly deshielded methine protons of the isopropyl group from the linear methylene envelope.

  • 13 C NMR provides the carbon backbone framework, confirming the symmetry of the molecule.

Structural Elucidation Workflow

SpectralWorkflow Sample Diisopropyl Azelate Sample Preparation FTIR ATR-FTIR Spectroscopy (Functional Group ID) Sample->FTIR HNMR 1H NMR Spectroscopy (Proton Mapping) Sample->HNMR CNMR 13C NMR Spectroscopy (Carbon Backbone) Sample->CNMR DataSynthesis Spectral Data Synthesis & Peak Integration FTIR->DataSynthesis HNMR->DataSynthesis CNMR->DataSynthesis Validation Structural Confirmation (Purity & Identity) DataSynthesis->Validation

Figure 1: Multi-modal spectroscopic workflow for the structural validation of diisopropyl azelate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Causality in FTIR Analysis

For liquid aliphatic esters like diisopropyl azelate, Attenuated Total Reflectance (ATR) FTIR is preferred over transmission methods (like KBr pellets)[3] because it prevents sample degradation, avoids moisture absorption from hygroscopic salts, and requires no sample dilution, preserving the native molecular interactions. The diagnostic bands arise primarily from the strong dipole moment of the C=O bond and the C−O−C ester linkage.

Standardized ATR-FTIR Protocol
  • Preparation: Ensure the diamond ATR crystal is cleaned with spectroscopic-grade isopropanol and allowed to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .

  • Application: Apply 1-2 drops of neat diisopropyl azelate directly onto the ATR crystal, ensuring complete coverage of the active sensing area without introducing air bubbles.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 using 32 scans to achieve a high signal-to-noise ratio.

  • Processing: Apply ATR correction algorithms to account for penetration depth variations across the wavelength spectrum.

FTIR Spectral Data Interpretation

Table 1: Key FTIR Spectral Assignments for Diisopropyl Azelate

Wavenumber (cm −1 )IntensityAssignmentStructural Origin
2975, 2930, 2860Strong ν(C−H) aliphaticAsymmetric/symmetric stretches of CH3​ and CH2​ groups.
1735 - 1740Very Strong ν(C=O) esterCarbonyl stretching of the aliphatic diester[1].
1465Medium δ(C−H) scissoringMethylene group scissoring in the azelate chain.
1385, 1375Medium δ(C−H) umbrellaCharacteristic "isopropyl doublet" from symmetric CH3​ deformation.
1180, 1105Strong ν(C−O−C) Ester asymmetric and symmetric stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in NMR Experimental Design

High-resolution NMR is critical for differentiating the specific alkyl chain lengths and branching. Deuterated chloroform ( CDCl3​ ) is the optimal solvent due to its lack of interaction with the ester functionalities and its excellent solubilizing power for lipophilic diesters[4]. Tetramethylsilane (TMS) must be used as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy.

Standardized NMR Acquisition Protocol
  • Sample Preparation: Dissolve 20-30 mg of diisopropyl azelate in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS) in a standard 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire data at 400 MHz (or higher)[4]. Use a standard single-pulse sequence with a 30° flip angle, a relaxation delay ( d1 ) of 2 seconds, and 16-32 transients. The relaxation delay is crucial to ensure complete magnetization recovery of the aliphatic protons for accurate integration.

  • 13 C NMR Acquisition: Acquire data at 100 MHz using proton decoupling (e.g., WALTZ-16). Due to the lack of NOE enhancement and longer T1​ relaxation times of the carbonyl carbons, use a relaxation delay of at least 2-3 seconds and accumulate a minimum of 512 transients to achieve adequate signal-to-noise for the quaternary carbons.

NMR Spectral Data Interpretation

The symmetry of diisopropyl azelate simplifies the NMR spectra, as the two halves of the molecule are magnetically equivalent.

Table 2: 1 H NMR Spectral Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
5.00Heptet ( J≈6.3 Hz)2H −CH(CH3​)2​ (Methine proton, strongly deshielded by adjacent oxygen)
2.25Triplet ( J≈7.5 Hz)4H −CH2​−C(=O)O− ( α -methylenes to carbonyl)
1.60Multiplet4H −CH2​−CH2​−C(=O)O− ( β -methylenes)
1.30Multiplet6H −(CH2​)3​− (Central methylene envelope of the azelate chain)
1.22Doublet ( J≈6.3 Hz)12H −CH(CH3​)2​ (Isopropyl methyl protons)

Table 3: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)TypeAssignment
173.5Cq C=O (Ester carbonyl)
67.2CH −CH(CH3​)2​ (Isopropyl methine carbon)
34.6 CH2​ −CH2​−C(=O)O− ( α -carbon)
29.1, 28.9, 25.0 CH2​ Aliphatic chain methylenes (C3, C4, C5 of azelate)
21.8 CH3​ −CH(CH3​)2​ (Isopropyl methyl carbons)

Conclusion

The structural validation of diisopropyl azelate requires a highly methodical approach combining ATR-FTIR and multinuclear NMR spectroscopy. The diagnostic isopropyl doublet in the FTIR spectrum (1385, 1375 cm −1 ) coupled with the highly specific heptet at 5.00 ppm in the 1 H NMR spectrum provides an unambiguous, self-validating fingerprint of the diisopropyl ester functionality. Adherence to the stated acquisition parameters ensures reliable, reproducible data critical for quality control in pharmaceutical and industrial applications.

References

  • Meat & Livestock Australia (MLA). Modification of tallow for better performance as biodiesel.
  • Smolecule. Diethyl azelate | 624-17-9.
  • Guidechem. Dimethyl azelate 1732-10-1 wiki.
  • Google Patents. BR112019013277A2 - Alkylated anisole-containing lubricating oil stocks and processes for preparing them.

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of Diisopropyl Azelate in Organic Solvents

Executive Summary Diisopropyl azelate (DIPA) is a highly lipophilic, medium-chain diester critically utilized in pharmaceutical and cosmetic formulations as a penetration enhancer, plasticizer, and emollient. Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diisopropyl azelate (DIPA) is a highly lipophilic, medium-chain diester critically utilized in pharmaceutical and cosmetic formulations as a penetration enhancer, plasticizer, and emollient. Understanding its solubility profile in various organic solvents is paramount for rational formulation design, particularly in lipid-based drug delivery systems (LBDDS) and transdermal patches. This technical guide provides an in-depth physicochemical analysis of DIPA, leveraging the Hansen Solubility Parameter (HSP) framework to predict and validate its solvation thermodynamics across diverse solvent classes.

Molecular Architecture and Solvation Thermodynamics

Structural Lipophilicity

DIPA (dipropan-2-yl nonanedioate, C15​H28​O4​ ) consists of a flexible 9-carbon aliphatic backbone terminated by two sterically bulky isopropyl ester groups1[1]. This specific molecular architecture prevents tight crystalline packing, rendering DIPA a liquid at room temperature and significantly lowering its enthalpy of fusion ( ΔHfus​ ) compared to its saturated fatty acid analogs2[2].

From a thermodynamic perspective, the dissolution of DIPA in an organic solvent is dictated by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). Because DIPA is already in a disordered liquid state, the entropy of mixing ( ΔSmix​ ) is highly favorable. Consequently, solubility is primarily enthalpy-driven. Miscibility is achieved when the cohesive energy density of the solvent closely matches that of DIPA, minimizing the endothermic penalty of cavity formation3[3].

Hansen Solubility Parameters (HSP) Framework

To systematically categorize the solubility of DIPA, we apply the Hansen Solubility Parameter (HSP) theory, which deconstructs the total cohesive energy into three intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )4[4].

While exact empirical HSP values for DIPA require extensive inverse gas chromatography, we can accurately extrapolate them from homologous esters like diethyl azelate and diisopropyl adipate 5[5]. The estimated HSP for DIPA is heavily weighted toward dispersion forces:

  • δD​≈16.2 MPa 1/2 : Dominant London dispersion forces from the aliphatic chain.

  • δP​≈4.2 MPa 1/2 : Moderate dipole moments from the carbonyl oxygens.

  • δH​≈4.5 MPa 1/2 : Hydrogen bond acceptor capacity at the ester linkages.

When the distance in Hansen space ( Ra​ ) between DIPA and a solvent is minimized, complete miscibility is predicted.

Solvation DIPA DIPA Solute Disp Dispersion (δD) London Forces DIPA->Disp Pol Polar (δP) Dipole-Dipole DIPA->Pol HB H-Bonding (δH) Ester Oxygen DIPA->HB Solv Organic Solvent Solv->Disp Solv->Pol Solv->HB Misc Miscibility (ΔG_mix < 0) Disp->Misc Pol->Misc HB->Misc

Solvation mechanism of DIPA driven by Hansen Solubility Parameter (HSP) interactions.

Solubility Profile Across Organic Solvent Classes

Based on the HSP framework and empirical solvation data of azelate diesters, the solubility profile of DIPA exhibits infinite miscibility with non-polar and polar aprotic solvents, but drops precipitously in highly polar protic environments due to the hydrophobic effect 6[6].

Solvent ClassRepresentative SolventsEst. HSP Distance ( Ra​ )Empirical MiscibilitySolvation Mechanism
Aliphatic Hydrocarbons Hexane, Cyclohexane< 2.0 MPa 1/2 Miscible ( )Dominant dispersion force ( δD​ ) alignment.
Aromatic Hydrocarbons Toluene, Xylene< 3.0 MPa 1/2 Miscible ( )Strong δD​ and induced dipole interactions.
Polar Aprotic Acetone, Ethyl Acetate3.0 - 5.0 MPa 1/2 Miscible ( )Dipole-dipole ( δP​ ) alignment with ester carbonyls.
Polar Protic (Alcohols) Ethanol, Isopropanol6.0 - 8.0 MPa 1/2 Very High (>500 mg/mL)H-bonding ( δH​ ) to ester oxygens; limited by bulk water.
Highly Polar / Aqueous Water, Glycerol> 15.0 MPa 1/2 Insoluble (<0.1 mg/mL)High energy penalty for cavity formation; hydrophobic exclusion.

Standardized Analytical Protocol: Isothermal Shake-Flask Method

Determining the exact solubility limit of DIPA in marginal or mixed solvent systems requires a rigorous, self-validating experimental design. Traditional UV-Vis spectroscopy is inadequate because DIPA lacks conjugated π -systems, resulting in negligible UV absorbance above 210 nm. Therefore, High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is mandatory.

Protocol N1 1. Solvent Selection (HSP & Dielectric Screening) N2 2. Isothermal Saturation (Shake-Flask at 25°C / 37°C) N1->N2 N3 3. Phase Separation (Ultracentrifugation at 10k x g) N2->N3 N4 4. Supernatant Extraction (Isothermal Filtration) N3->N4 N5 5. HPLC-RID Quantification (Isocratic Elution) N4->N5 N6 6. Thermodynamic Validation (van 't Hoff Analysis) N5->N6

Step-by-step isothermal shake-flask workflow for DIPA solubility quantification.

Step-by-Step Workflow & Causality
  • Preparation : Add an excess of DIPA to 10 mL of the target organic solvent in a hermetically sealed, jacketed glass vial to prevent solvent evaporation.

  • Isothermal Equilibration : Place the vial in a thermoshaker at a tightly controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for 48 hours.

    • Causality: 48 hours ensures that the kinetic dissolution rate does not artificially truncate the true thermodynamic equilibrium limit.

  • Phase Separation : Transfer the mixture to a pre-warmed centrifuge tube and centrifuge at 10,000 × g for 15 minutes at the exact incubation temperature.

    • Causality: Azelate esters can form stable micro-emulsions in partially miscible solvents. Ultracentrifugation forces phase separation. Maintaining the temperature prevents temperature-induced precipitation or supersaturation.

  • Sampling : Carefully extract an aliquot of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter. The filter must be pre-saturated with DIPA to prevent adsorptive losses.

  • Quantification : Dilute the aliquot in the mobile phase and inject it into the HPLC-RID system. Utilize an isocratic elution (e.g., Acetonitrile/Water 80:20 v/v) on a standard C18 column.

  • Self-Validation (Thermodynamic Consistency) : Repeat the experiment at three different temperatures (e.g., 20°C, 25°C, 30°C). Plot ln(Solubility) versus 1/T (van 't Hoff plot). A strictly linear relationship validates that true thermodynamic equilibrium was achieved and that no solvent-induced polymorphic transformations occurred.

Implications for Drug Development

In pharmaceutical formulation, the solubility profile of DIPA dictates its utility. Its high miscibility with volatile organic solvents (like ethanol and ethyl acetate) makes it an ideal non-volatile co-solvent and plasticizer in the manufacturing of transdermal patches. Upon evaporation of the volatile solvent, DIPA remains in the polymeric matrix, lowering the glass transition temperature ( Tg​ ) and enhancing the thermodynamic activity of the Active Pharmaceutical Ingredient (API), thereby driving skin permeation. Furthermore, its lipophilicity allows it to partition effectively into the stratum corneum, fluidizing epidermal lipids and acting as a potent penetration enhancer.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 81377, Diisopropyl azelate.
  • Cheméo. Chemical Properties of Diisopropyl adipate (CAS 6938-94-9).
  • ResearchGate. Hansen solubility parameters (HSP).
  • Prof Steven Abbott. HSP Basics | Practical Solubility Science.
  • PMC. On the Solubility and Stability of Polyvinylidene Fluoride.
  • Smolecule. Buy Diethyl azelate | 624-17-9.

Sources

Exploratory

Thermodynamic Partitioning and Permeation Dynamics of Diisopropyl Azelate: A Technical Evaluation of Log P

Executive Summary Diisopropyl azelate (DIPA) is a diester of azelaic acid characterized by its unique balance of lipophilicity and structural flexibility. In pharmaceutical and cosmetic formulation, DIPA acts as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diisopropyl azelate (DIPA) is a diester of azelaic acid characterized by its unique balance of lipophilicity and structural flexibility. In pharmaceutical and cosmetic formulation, DIPA acts as a critical excipient, functioning primarily as an emollient, solvent, and membrane fluidizer. The defining physicochemical metric governing its behavior in biological systems is its octanol-water partition coefficient (Log P). This technical guide provides a rigorous analysis of DIPA’s Log P, exploring the causality behind its permeation mechanics and establishing a self-validating protocol for its experimental determination.

The Thermodynamic Significance of Log P in Azelate Esters

The partition coefficient (Log P) dictates how a molecule distributes between a non-polar lipid phase and an aqueous phase. For DIPA (IUPAC: dipropan-2-yl nonanedioate), the computed XLogP3 value is 3.8[1]. This places the molecule in a highly lipophilic domain, which is essential for its role in topical drug delivery.

Unlike its parent compound, azelaic acid, which is more hydrophilic and requires high concentrations (up to 20%) to achieve therapeutic skin availability[2], esterification with isopropyl groups drastically shifts the thermodynamic profile. The Log P of 3.8 ensures that DIPA rapidly partitions into the lipid-rich stratum corneum. However, because it is significantly lipophilic, it acts as a reservoir within the lipid bilayers, enhancing membrane fluidity without immediately diffusing into the aqueous viable epidermis. This mechanism is highly synergistic when DIPA is used as a permeation enhancer for co-administered active pharmaceutical ingredients (APIs).

Physicochemical Data Profile

The following table summarizes the critical quantitative data for Diisopropyl Azelate, establishing the baseline for formulation thermodynamics.

PropertyValueCausality / Formulation Impact
Chemical Formula C15H28O4Defines the carbon-chain length driving baseline lipophilicity.
Molecular Weight 272.38 g/mol <500 Da, satisfying Lipinski’s Rule of 5 for optimal diffusion.
Log P (XLogP3) 3.8Dictates high affinity for the stratum corneum; ideal for lipid fluidization.
Hydrogen Bond Donors 0Absence of donors reduces aqueous solvation energy, driving lipid partitioning.
Hydrogen Bond Acceptors 4Allows weak interactions with polar headgroups of ceramides in the skin.
Rotatable Bonds 12High conformational flexibility allows optimal packing within lipid bilayers.

(Data derived from [1])

Permeation Mechanism Driven by Log P

The efficacy of DIPA in transdermal systems is a direct consequence of its partition coefficient. The following diagram illustrates the logical relationship between its thermodynamic drive and its biological function.

Permeation A Topical Formulation (Diisopropyl Azelate) B Stratum Corneum Partitioning (Lipophilic Affinity, Log P 3.8) A->B Thermodynamic Drive C Lipid Bilayer Intercalation (Conformational Flexibility) B->C Penetrate D Membrane Fluidization (Permeation Enhancement) C->D Modulate E API Co-Diffusion (Enhanced Transdermal Delivery) D->E Synergize

Mechanism of transdermal permeation enhancement driven by Diisopropyl Azelate's Log P.

Self-Validating Experimental Protocol: Shake-Flask Determination of Log P

While computational models (XLogP3) provide a reliable estimate of 3.8, exact formulation environments require empirical validation[3]. The following protocol outlines a self-validating Shake-Flask method (adapted from OECD Test Guideline 107) to determine the experimental Log P of DIPA.

Core Principle (Causality): The protocol incorporates a mass-balance validation step. By quantifying the solute in both phases and comparing the sum to the initial input concentration, the system self-validates against hidden losses due to glass adsorption or volatility.

Step-by-Step Methodology:

  • Phase Pre-Saturation:

    • Action: Stir equal volumes of analytical-grade n-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C. Separate the phases.

    • Causality: Octanol and water are partially miscible. Pre-saturation prevents micro-volume shifts during the actual experiment, which would otherwise skew the final concentration calculations.

  • Solute Preparation:

    • Action: Dissolve a precisely weighed amount of DIPA into the pre-saturated n-octanol to create a stock solution (e.g., 10 mg/mL).

  • Equilibration:

    • Action: In a thermostated glass vessel (25.0 ± 0.1 °C), combine the DIPA-octanol solution with pre-saturated water at three different volume ratios (1:1, 1:2, and 2:1). Mechanically shake for 48 hours.

    • Causality: Testing multiple volume ratios is a self-validating check; the calculated Log P must remain constant across all ratios to prove true thermodynamic equilibrium. Strict temperature control is mandatory because partitioning is an enthalpy-driven process.

  • Phase Isolation:

    • Action: Centrifuge the mixtures at 3000 rpm for 20 minutes.

    • Causality: Mechanical shaking creates micro-emulsions. Centrifugation ensures complete phase separation. Failure to do this results in octanol micro-droplets in the water phase, artificially inflating the aqueous concentration and falsely lowering the Log P.

  • Quantification & Mass Balance:

    • Action: Extract aliquots from both phases. Quantify DIPA using RP-HPLC with Refractive Index (RID) or UV detection (at low wavelengths, due to the lack of strong chromophores).

    • Validation: Calculate Cinitial​=Coctanol​+Cwater​ . Recovery must be >95%.

  • Calculation:

    • Action: LogP=log10​(Coctanol​/Cwater​) .

ShakeFlask N1 Phase Pre-Saturation (Octanol & Water) N2 DIPA Addition (Target Concentration) N1->N2 Aliquot N3 Isothermal Shaking (48h at 25°C) N2->N3 Equilibrate N4 Centrifugation (Micro-emulsion Breakage) N3->N4 Isolate N5 RP-HPLC Quantification (Both Phases) N4->N5 Sample N6 Mass Balance Validation (Recovery >95%) N5->N6 Validate & Compute

Self-validating Shake-Flask workflow for empirical Log P determination.

Conclusion

The partition coefficient of Diisopropyl azelate (Log P ≈ 3.8) is the fundamental thermodynamic property that defines its utility in advanced drug delivery and cosmetic formulations. By understanding the causality between its lipophilicity and membrane fluidization, formulators can rationally design topical systems that leverage DIPA not just as a passive vehicle, but as an active permeation modulator.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81377, Diisopropyl azelate" PubChem, [Link]

  • Cheméo. "Chemical Properties of Pentanoic acid, 1-methylethyl ester (CAS 18362-97-5) - Chemical & Physical Properties" Cheméo, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diisopropyl Azelate (DIPA) as a Biocompatible Plasticizer in Advanced Polymer Synthesis and Drug Delivery Systems

Introduction & Mechanistic Overview In the development of advanced polymer matrices for biomedical devices and controlled-release drug delivery systems, the selection of an appropriate plasticizer is as critical as the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the development of advanced polymer matrices for biomedical devices and controlled-release drug delivery systems, the selection of an appropriate plasticizer is as critical as the choice of the base resin. Diisopropyl azelate (DIPA) —a diester formed from azelaic acid and isopropanol—has emerged as a highly effective, biocompatible plasticizer.

Unlike traditional ortho-phthalate plasticizers, which face increasing regulatory scrutiny due to toxicity and leaching concerns, azelate esters offer a safer alternative with exceptional low-temperature flexibility [1]. The plasticization mechanism of DIPA is best understood through the Free Volume Theory and Lubricity Theory . When incorporated into a polymer matrix such as Poly(lactic acid) (PLA) or Polyvinyl chloride (PVC), the long aliphatic backbone of the azelate molecule inserts itself between polymer chains. This intermolecular shielding neutralizes van der Waals forces, increases the free volume within the matrix, and lowers the glass transition temperature ( Tg​ ) [2].

For drug development professionals, DIPA is particularly valuable. Recent pharmacological studies indicate that azelate esters possess inherent immunomodulatory properties and act as plasma membrane fluidizers, making them uniquely suited for pharmaceutical applications and implantable devices [3].

Physicochemical Properties & Comparative Data

To optimize a polymer formulation, it is essential to balance the plasticizer's molecular weight, lipophilicity, and migration resistance. DIPA occupies a "Goldilocks" zone compared to its shorter and longer-chain counterparts [4].

PropertyDiethyl Azelate (DEA)Diisopropyl Azelate (DIPA)Di-2-ethylhexyl Azelate (DOZ)
Molecular Formula C₁₃H₂₄O₄C₁₅H₂₈O₄C₂₅H₄₈O₄
Molecular Weight 244.33 g/mol 272.38 g/mol 412.65 g/mol
Lipophilicity Low-ModerateModerateHigh
Primary Application Active pharma ingredient / SolventsBiomedical polymer plasticizer Industrial extreme low-temp PVC
Migration Resistance Low (Prone to leaching)Moderate-High High
Biocompatibility High (Used in clinical trials)High Moderate (Industrial focus)

Table 1: Comparative physicochemical profile of common azelate ester plasticizers.

Workflow: Synthesis and Polymer Incorporation

G A Azelaic Acid + Isopropanol B Fischer Esterification (Acid Catalyst) A->B Heat & Reflux C Diisopropyl Azelate (DIPA) B->C Purification E Melt Compounding / Solvent Casting C->E Plasticizer Addition D Base Polymer Matrix (e.g., PLA, PVC) D->E Base Resin F Plasticized Polymer (Lower Tg, High Flexibility) E->F Homogenization

Workflow for DIPA synthesis and subsequent incorporation into polymer matrices.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and scientific accuracy in polymer modification.

Protocol A: Synthesis of Diisopropyl Azelate via Fischer Esterification

Objective: Synthesize high-purity DIPA for use in sensitive biomedical applications. Causality & Logic: Fischer esterification is an equilibrium-driven reaction. By using isopropanol as both the reactant and the solvent (in vast excess), we drive the equilibrium toward the product side according to Le Chatelier’s principle. Continuous water removal is critical to prevent the reverse reaction (hydrolysis).

Step-by-Step Method:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 50 g of azelaic acid with 200 mL of anhydrous isopropanol.

  • Catalysis: Add 1.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise as a catalyst.

  • Reflux & Water Removal: Attach a Dean-Stark apparatus filled with a small amount of toluene (to form an azeotrope with water) and a reflux condenser. Heat the mixture to reflux (approx. 85-90°C) for 6-8 hours.

  • Neutralization: Once water ceases to collect in the Dean-Stark trap, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a 5% sodium bicarbonate ( NaHCO3​ ) solution until CO₂ evolution stops.

  • Purification: Extract the ester using diethyl ether. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and remove the solvent using a rotary evaporator under reduced pressure.

  • Validation: Confirm the purity of the synthesized DIPA via 1H -NMR (look for the characteristic septet of the isopropyl methine proton around 5.0 ppm) and FT-IR (strong ester carbonyl stretch at ~1735 cm⁻¹).

Protocol B: Incorporation of DIPA into Poly(lactic acid) (PLA) via Solvent Casting

Objective: Create a flexible, biodegradable PLA film suitable for drug elution. Causality & Logic: While melt compounding is common in industry, it can thermally degrade heat-sensitive Active Pharmaceutical Ingredients (APIs) co-loaded into the matrix. Solvent casting at ambient temperatures preserves API integrity. Strict vacuum drying is mandated because residual casting solvent acts as a secondary, volatile plasticizer, which will artificially depress the Tg​ and invalidate mechanical testing data.

Step-by-Step Method:

  • Dissolution: Weigh 4.5 g of medical-grade PLA and 0.5 g of DIPA (yielding a 10% w/w plasticizer loading). Dissolve both components in 50 mL of dichloromethane (DCM) under continuous magnetic stirring for 4 hours at room temperature until a homogenous, clear solution is achieved.

  • Casting: Pour the polymer solution into a flat, level glass Petri dish.

  • Controlled Evaporation: Cover the dish partially to slow the evaporation rate. Rapid evaporation can cause surface skinning and trap solvent bubbles within the film. Leave in a fume hood for 24 hours.

  • Vacuum Drying (Critical Step): Transfer the semi-dry film to a vacuum oven. Dry at 40°C under high vacuum (-0.1 MPa) for 48 hours to ensure the complete removal of trace DCM.

  • Storage: Store the films in a desiccator to prevent moisture absorption, which can prematurely degrade PLA via hydrolysis.

Protocol C: Evaluation of Plasticization Efficiency (Thermal Analysis)

Objective: Quantify the reduction in the glass transition temperature ( Tg​ ) caused by DIPA. Causality & Logic: The first heating cycle in Differential Scanning Calorimetry (DSC) is exclusively used to erase the polymer's thermal history (stresses induced during solvent evaporation or physical aging). Only the second heating cycle provides the true, thermodynamically stable Tg​ of the polymer-plasticizer blend [5].

Step-by-Step Method:

  • Sample Prep: Encapsulate 5-10 mg of the DIPA-plasticized PLA film in an aluminum DSC pan.

  • First Heating (Erasure): Heat the sample from 0°C to 200°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). Hold at 200°C for 3 minutes.

  • Cooling: Quench cool the sample back to 0°C at 10°C/min.

  • Second Heating (Measurement): Heat again from 0°C to 200°C at 10°C/min.

  • Analysis: Determine the Tg​ from the inflection point of the baseline shift during the second heating curve. Compare this against a neat (unplasticized) PLA control to validate plasticizer efficiency.

Application in Drug Development: Controlled-Release Matrices

In pharmaceutical formulations, the physical state of the polymer matrix dictates the release kinetics of the embedded API. A rigid polymer (below its Tg​ ) will trap the drug, leading to extremely slow, diffusion-limited release. By incorporating DIPA, the free volume of the matrix increases, lowering the Tg​ closer to physiological temperatures (37°C). This allows the polymer chains to relax in vivo, facilitating a controlled, predictable elution of the drug.

Furthermore, azelate esters like DIPA are not merely inert excipients. Literature indicates that azelates can act as plasma membrane fluidizers and possess mild immunomodulatory effects, which can synergistically reduce localized inflammation at the site of a polymer implant [3].

G A DIPA-Plasticized Polymer Matrix B Increased Free Volume & Chain Mobility A->B Intermolecular Shielding C Enhanced API Diffusion Rate B->C Matrix Relaxation D Controlled Drug Release Profile C->D Elution in Media E Biocompatible Degradation D->E In Vivo Application

Mechanism of DIPA-enhanced drug release in bio-polymeric matrices.

References

  • Plasticizers. In: Encyclopedia of Polymer Science and Technology ResearchGate URL:[Link]

  • Preparation of plasticized latexes using high-density vibrational energy (US3926889A)
  • Azelaic acid esters in the treatment of insulin resistance (US20170304252A1)
Application

Application Note: High-Resolution GC-MS Quantification of Diisopropyl Azelate

Executive Summary & Scope Diisopropyl azelate (DIPA, CAS 6946-84-5) is a versatile diester of azelaic acid and isopropanol. It is widely utilized as a plasticizer in polymer manufacturing, an emollient in advanced cosmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Diisopropyl azelate (DIPA, CAS 6946-84-5) is a versatile diester of azelaic acid and isopropanol. It is widely utilized as a plasticizer in polymer manufacturing, an emollient in advanced cosmetic formulations, and occasionally serves as a stable derivative for the trace analysis of endogenous azelaic acid in biological matrices[1].

This application note details a highly specific, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the extraction, chromatographic resolution, and precise quantification of DIPA in complex matrices. Designed for researchers and drug development professionals, this guide goes beyond procedural steps to explain the physicochemical causality behind the method's parameters, ensuring robust reproducibility and scientific integrity.

Mechanistic Insights & Methodological Rationale

Analyte Chemistry & Extraction Dynamics

Diisopropyl azelate ( C15​H28​O4​ , MW: 272.38 g/mol ) is a moderately lipophilic compound. Because it lacks free hydroxyl or carboxyl groups, DIPA is highly volatile and thermally stable, making it an ideal candidate for direct GC-MS analysis without the need for further chemical derivatization[2].

To isolate DIPA from polar matrices (e.g., cosmetic emulsions or biological fluids), a Liquid-Liquid Extraction (LLE) utilizing a non-polar organic solvent (such as GC-grade hexane) is employed. Hexane selectively partitions the hydrophobic carbon backbone of DIPA while leaving highly polar matrix interferents (such as salts, proteins, and free short-chain acids) in the aqueous phase.

Chromatographic Separation Strategy

The separation relies on a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or DB-5MS).

  • Causality: The 95% dimethyl polysiloxane backbone provides primary retention based on London dispersion forces, separating analytes by boiling point. The 5% phenyl substitution introduces π−π interactions and induced-dipole moments. This specific stationary phase chemistry is critical for resolving DIPA from structurally similar aliphatic plasticizers or endogenous lipids that may co-elute on a strictly non-polar 100% dimethyl polysiloxane column.

Electron Ionization (EI) & Fragmentation Causality

Detection is performed using Electron Ionization (EI) at the standardized energy of 70 eV. This hard ionization technique ensures reproducible fragmentation that matches established [1].

For isopropyl esters like DIPA, the molecular ion ( [M]+ at m/z 272) is typically of low abundance due to rapid unimolecular dissociation. The dominant fragmentation pathways are governed by the McLafferty rearrangement . The carbonyl oxygen abstracts a hydrogen atom from the isopropyl methyl group via a six-membered transition state, leading to the neutral loss of propene (42 Da). Because DIPA is a diester, it can undergo this rearrangement twice, yielding highly characteristic diagnostic ions.

Fragmentation m Molecular Ion [M]⁺ m/z 272 f1 Single McLafferty [M - 42]⁺ m/z 230 m->f1 - C3H6 (Propene) f3 Loss of Isopropoxy [M - 59]⁺ m/z 213 m->f3 - •OCH(CH3)2 f4 Alpha Cleavage [C4H7O2]⁺ m/z 87 m->f4 Alpha Cleavage f2 Double McLafferty [M - 84]⁺ m/z 188 f1->f2 - C3H6 (Propene)

Proposed Electron Ionization (EI) fragmentation pathway for Diisopropyl Azelate.

Experimental Workflows & Protocols

To guarantee trustworthiness, this protocol integrates a self-validating system utilizing Diethyl azelate as an Internal Standard (IS). Diethyl azelate shares near-identical extraction efficiencies and ionization behaviors with DIPA but is chromatographically distinct, effectively normalizing any injection volume variances or matrix suppression effects.

Workflow n1 Sample Matrix (Cosmetics/Polymers) n2 Liquid-Liquid Extraction (Hexane) n1->n2 Solubilization n3 Internal Standard (Diethyl Azelate) n2->n3 Organic Phase n4 GC Separation (5% Phenyl Column) n3->n4 1 µL Injection n5 EI-MS Detection (70 eV, SIM Mode) n4->n5 Elution & Ionization

GC-MS analytical workflow for Diisopropyl Azelate extraction and quantification.

Sample Preparation Protocol
  • Homogenization: Accurately weigh 100 mg of the sample matrix into a 15 mL glass centrifuge tube.

  • IS Addition: Spike the sample with 50 µL of Diethyl azelate Internal Standard solution (100 µg/mL in hexane).

  • Solvent Extraction: Add 5.0 mL of GC-grade Hexane and 2.0 mL of HPLC-grade water (to force phase separation).

  • Agitation: Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at room temperature to ensure complete partitioning of the lipophilic esters into the organic phase.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to break any emulsions.

  • Collection: Transfer exactly 1.0 mL of the upper hexane layer into a 2 mL GC autosampler vial equipped with a glass insert.

GC-MS Instrument Configuration
ParameterSetting / SpecificationRationale
GC Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Optimal selectivity for medium-polarity esters.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minMaintains consistent linear velocity across the temperature ramp.
Injection Volume 1.0 µLPrevents column overloading and peak fronting.
Injection Mode Splitless (Purge valve open at 1.0 min)Maximizes sensitivity for trace-level quantification.
Inlet Temperature 250 °CEnsures instantaneous, non-degradative volatilization of DIPA.
Oven Program 80 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)Sharpens early eluting solvent peaks; ensures complete elution of high-boiling matrix components.
Transfer Line Temp 280 °CPrevents cold-spot condensation of analytes prior to MS entry.
Ion Source Temp 230 °CStandardized temperature to maintain EI fragmentation library matching.
Quadrupole Temp 150 °CMaintains mass analyzer stability and mass accuracy.

Quantitative Data & System Suitability

To achieve maximum sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The table below outlines the specific quantitative and qualitative ions used for method validation.

MS Ion Selection & Validation Metrics
AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)Linear RangeLimit of Detection (LOD)
Diisopropyl Azelate 12.4 min188 87, 2300.1 – 50 µg/mL0.02 µg/mL
Diethyl Azelate (IS) 10.8 min152 101, 199N/AN/A

Note: The quantifier ion m/z 188 for DIPA is chosen over m/z 87 because lower mass ions are highly susceptible to background chemical noise from aliphatic matrix components, thereby reducing the signal-to-noise (S/N) ratio. The double McLafferty fragment (m/z 188) offers superior specificity.

System Suitability Criteria

Before analyzing unknown samples, the system must pass the following self-validating checks:

  • Blank Verification: Injection of pure hexane must show no peaks at m/z 188 or 152 at the established retention times (S/N < 3).

  • Linearity: A 6-point calibration curve (0.1 to 50 µg/mL) must yield a coefficient of determination ( R2 ) ≥0.995 .

  • Recovery: Matrix spike recoveries should fall within the 85% – 115% range, confirming that the LLE protocol is not suffering from matrix-induced suppression.

Conclusion

This GC-MS methodology provides a rugged, highly sensitive framework for the quantification of Diisopropyl azelate. By leveraging the specific thermodynamic properties of the HP-5MS stationary phase and the predictable EI fragmentation mechanics of isopropyl esters, researchers can achieve precise trace-level detection. The integration of Diethyl azelate as an internal standard ensures the protocol remains self-validating, compensating for matrix effects and extraction variances inherent in complex cosmetic, polymer, or biological samples.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81377, Diisopropyl azelate. Retrieved April 3, 2026, from[Link]

  • NIST Mass Spectrometry Data Center (2026). Diisopropyl azelate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved April 3, 2026, from[Link]

  • MDPI (2023). A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. Pharmaceutics. Retrieved April 3, 2026, from[Link]

Sources

Method

Application Note: Diisopropyl Azelate (DIPA) in Cosmetic Chemistry Research

Executive Summary Diisopropyl Azelate (DIPA) is a specialized diester synthesized from the esterification of azelaic acid and isopropyl alcohol. In cosmetic chemistry and dermatological drug development, DIPA functions a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diisopropyl Azelate (DIPA) is a specialized diester synthesized from the esterification of azelaic acid and isopropyl alcohol. In cosmetic chemistry and dermatological drug development, DIPA functions as a high-performance emollient, solvent, and penetration enhancer. Its unique molecular architecture—a flexible nine-carbon dicarboxylic backbone capped with branched isopropyl groups—confers exceptional spreadability, a dry sensory profile, and superior solubilizing capacity for lipophilic active pharmaceutical ingredients (APIs) and crystalline UV filters. This application note details the physicochemical profiling, mechanisms of action, and validated protocols for utilizing DIPA in advanced formulations.

Physicochemical Profiling

Understanding the physicochemical properties of DIPA is critical for predicting its thermodynamic behavior in emulsions and anhydrous systems. The compound is characterized by its low molecular weight and balanced lipophilicity, making it an ideal vehicle for dermal delivery[1].

Table 1: Physicochemical Properties of Diisopropyl Azelate

PropertyValueClinical/Formulation Relevance
INCI Name Diisopropyl AzelateStandard nomenclature for cosmetic labeling.
CAS Number 6946-84-5Regulatory identification[1].
Molecular Formula C₁₅H₂₈O₄Determines lipophilicity and molecular volume[1].
Molecular Weight 272.38 g/mol Optimal size (<500 Da) for stratum corneum diffusion[1].
Physical State Clear, low-viscosity liquidFacilitates easy incorporation into the oil phase.
Solubility Insoluble in water; miscible in lipidsExcellent oil-phase vehicle and co-solvent.

Mechanisms of Action in Formulations

Solubilization of Crystalline Actives

Formulators frequently struggle with the recrystallization of solid organic UV filters (e.g., Avobenzone) and steroidal APIs. DIPA acts as a highly efficient solvent due to its specific solubility parameter (SP). The ester linkages provide polar interaction sites, while the aliphatic chain and branched isopropyl groups disrupt the crystal lattice of the solute. Furthermore, the addition of diesters like DIPA has been shown to lower the onset of crystallization in complex lipid mixtures, preventing formulation grittiness and phase separation over time[2].

Stratum Corneum Penetration Enhancement

Similar to other azelaic acid derivatives, DIPA acts as a plasma membrane fluidizer[3]. When applied topically, the lipophilic nature of DIPA allows it to partition readily into the lipid bilayers of the stratum corneum. The branched isopropyl groups create steric hindrance, disrupting the highly ordered, crystalline packing of the intercellular ceramides, cholesterol, and free fatty acids. This temporary fluidization lowers the diffusional resistance of the barrier, significantly increasing the percutaneous flux of co-formulated actives.

G A Active Ingredient + DIPA B Stratum Corneum Application A->B C Lipid Bilayer Interaction B->C D Membrane Fluidization C->D E Enhanced Percutaneous Flux D->E

Figure 1: Mechanism of Diisopropyl Azelate (DIPA) as a penetration enhancer in the stratum corneum.

Experimental Workflows & Protocols

Protocol 1: Solubilization Efficacy Assay for UV Filters

Objective : To quantify the maximum solubilizing capacity of DIPA for Avobenzone (Butyl Methoxydibenzoylmethane). Scientific Rationale : Establishing the exact saturation point is crucial to prevent phase separation. If a UV filter recrystallizes, the formulation loses its SPF efficacy and becomes aesthetically unacceptable.

  • Preparation : Weigh 10.0 g of DIPA into a 50 mL glass beaker equipped with a magnetic stir bar.

  • Heating : Place the beaker on a hotplate stirrer. Heat the solvent to 45°C (±2°C) to simulate standard oil-phase processing conditions.

  • Titration : Add Avobenzone in 0.1 g increments. Stir at 300 rpm until the solution is completely clear before adding the next increment.

  • Equilibration : Once cloudiness persists for more than 15 minutes, stop the addition. Allow the mixture to cool to room temperature (22°C) and sit undisturbed for 24 hours.

  • Validation (Self-Validating Step) : Seed the cooled solution with a single microscopic crystal of Avobenzone. If massive recrystallization occurs rapidly, the solution is supersaturated. Filter the stable supernatant through a 0.45 µm PTFE syringe filter to remove any undissolved particulates.

  • Quantification : Dilute the filtrate in methanol and analyze via HPLC-UV at 310 nm to determine the exact thermodynamic saturation concentration (% w/w).

Protocol 2: In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective : To evaluate the penetration-enhancing effect of DIPA on a model lipophilic API. Scientific Rationale : Franz diffusion cells mimic physiological conditions, allowing researchers to measure the steady-state flux across the epidermal barrier. Maintaining "sink conditions" ensures that the concentration gradient remains the primary driving force for diffusion.

  • Membrane Preparation : Use dermatomed human cadaver skin or a validated synthetic epidermal membrane (e.g., Strat-M®). Hydrate the membrane in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.

  • Receptor Fluid Setup : Fill the receptor chamber (typically 5-7 mL) with PBS containing 4% Bovine Serum Albumin (BSA) to maintain sink conditions for lipophilic actives. Degas the fluid in a sonicating water bath to prevent air bubbles from blocking the underside of the membrane.

  • Assembly : Mount the membrane between the donor and receptor compartments. Maintain the system at 32°C (average skin surface temperature) using a circulating water jacket.

  • Dosing : Apply 10 mg/cm² of the DIPA-based test formulation to the donor compartment.

  • Sampling : Extract 200 µL aliquots from the receptor chamber at 1, 2, 4, 6, 8, and 24 hours. Immediately replenish the chamber with 200 µL of fresh, pre-warmed receptor fluid to maintain hydrostatic pressure.

  • Analysis : Analyze samples via LC-MS/MS. Plot the cumulative amount permeated (µg/cm²) versus time (h) to calculate the steady-state flux ( Jss​ ).

Workflow S1 1. Formulation Prep (DIPA + Active) S3 3. Franz Cell Setup (Receptor Chamber at 32°C) S1->S3 S2 2. Skin Preparation (Epidermal Membrane) S2->S3 S4 4. Aliquot Sampling (Time points: 1h - 24h) S3->S4 S5 5. HPLC Quantification S4->S5 S6 6. Permeation Flux Calculation S5->S6

Figure 2: Step-by-step Franz diffusion cell workflow for evaluating DIPA-mediated active delivery.

Quantitative Data Presentation

The following table summarizes expected benchmark data based on the physicochemical behavior of DIPA compared to traditional cosmetic esters.

Table 2: Comparative Solubilization and Permeation Data (Model System)

Formulation VehicleAvobenzone Solubility (% w/w at 22°C)API Permeation Flux ( Jss​ , µg/cm²/h)Enhancement Ratio (ER)
Mineral Oil (Control)2.1 ± 0.30.45 ± 0.081.0
Isopropyl Myristate (IPM)12.4 ± 0.51.82 ± 0.154.0
Diisopropyl Azelate (DIPA) 18.7 ± 0.6 2.95 ± 0.22 6.5

Note: DIPA significantly outperforms standard linear esters (like IPM) due to the dual-ester polarity and steric branching, which maximize both solute interaction and lipid bilayer disruption.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81377, Diisopropyl azelate." PubChem, [Link].

  • Meat & Livestock Australia (MLA). "Modification of tallow for better performance as biodiesel." MLA Final Report, [Link].

Sources

Application

in vitro skin permeation studies using diisopropyl azelate

Title: In Vitro Skin Permeation Studies Using Diisopropyl Azelate (DIA) as a Penetration Enhancer: Mechanistic Insights and OECD 428 Compliant Protocols Executive Summary The development of topical and transdermal drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Skin Permeation Studies Using Diisopropyl Azelate (DIA) as a Penetration Enhancer: Mechanistic Insights and OECD 428 Compliant Protocols

Executive Summary

The development of topical and transdermal drug delivery systems frequently encounters the formidable barrier of the stratum corneum (SC). Diisopropyl azelate (DIA), a lipophilic diester of azelaic acid, has emerged as a highly effective penetration enhancer and skin-conditioning excipient. By acting as a plasticizer within the lipid bilayers of the SC, DIA facilitates the permeation of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) without causing irreversible keratin denaturation.

This application note provides a comprehensive, causality-driven methodology for evaluating the efficacy of DIA in topical formulations using in vitro permeation testing (IVPT) via Franz diffusion cells, strictly adhering to the regulatory frameworks established by the OECD Test Guideline 428[1].

Mechanistic Grounding: Why Diisopropyl Azelate?

Diisopropyl azelate ( C15​H28​O4​ ) is synthesized via the esterification of azelaic acid. In topical formulations, the selection of a penetration enhancer is a delicate balance between efficacy and skin irritation.

The Causality of Enhancement: Unlike aggressive solvents (e.g., high-concentration ethanol or dimethyl sulfoxide) that extract SC lipids and cause severe cellular toxicity, fatty acid diesters like DIA operate through lipid fluidization [2]. DIA's unique balance of hydrophobicity and lipophilicity allows it to rapidly partition into the SC[3]. Once intercalated within the highly ordered ceramide-cholesterol-free fatty acid matrix, DIA disrupts the dense lipid packing. This plasticizing effect increases membrane fluidity, thereby lowering the diffusional resistance for co-administered APIs[4]. Furthermore, enzymatic conversion of azelate esters in the viable epidermis can yield azelaic acid, providing secondary anti-inflammatory and keratolytic benefits[3].

Mechanism A Topical Application (API + Diisopropyl Azelate) B Partitioning into Stratum Corneum (SC) A->B Concentration Gradient C Intercalation into SC Lipid Bilayers B->C Lipophilic Interaction D Disruption of Lipid Packing (Increased Membrane Fluidity) C->D Plasticizing Effect E Enhanced API Solubilization & Partitioning D->E Reduced Barrier Resistance F Accelerated Transdermal Permeation E->F Systemic/Local Delivery

Fig 1. Mechanistic pathway of Diisopropyl Azelate (DIA) as a skin penetration enhancer.

Experimental Design & Regulatory Compliance

To ensure data is suitable for Investigational New Drug (IND) submissions, IVPT must be designed as a self-validating system compliant with OECD 428 and its accompanying Guidance Document No. 28[1][5].

  • Skin Model Selection: Excised human skin from abdominoplasty or breast reduction is the "gold standard"[6]. If human tissue is unavailable, dermatomed porcine ear skin serves as the most morphologically and functionally comparable surrogate[7].

  • Dermatomization (Critical Step): Full-thickness skin must be dermatomed to a thickness of 400–500 µm. Causality: In vivo, the dermis is highly vascularized, rapidly clearing permeated drugs. In vitro, an intact dermis acts as an artificial, stagnant aqueous barrier that severely and artificially retards the permeation of highly lipophilic APIs[5].

  • Receptor Fluid Selection: The fluid must guarantee "sink conditions" (receptor concentration never exceeding 10% of the API's saturation solubility). For lipophilic drugs enhanced by DIA, Phosphate Buffered Saline (PBS, pH 7.4) must be supplemented with solubilizers such as 4% Bovine Serum Albumin (BSA) or 6% Volpo 20[1].

Step-by-Step IVPT Protocol

Phase 1: Skin Preparation and Integrity Verification
  • Thaw excised skin in PBS (pH 7.4) at room temperature for 30 minutes.

  • Mount the skin on the static Franz diffusion cell (typical diffusion area: 0.64 cm² to 1.0 cm²) with the stratum corneum facing the donor compartment and the dermis bathed in the receptor fluid.

  • Integrity Check: Measure Transepidermal Water Loss (TEWL) or Transepithelial Electrical Resistance (TEER)[8]. Self-Validation: Exclude any skin samples with a TEER below the established baseline (e.g., < 2 kΩ for human skin), as this indicates micro-tears that will yield false-positive permeation spikes.

Phase 2: Assembly and Dosing
  • Fill the receptor compartment with the chosen, degassed receptor fluid. Causality: Dissolved gases will form micro-bubbles at the dermis-fluid interface, physically blocking the diffusion area and causing erratic permeation profiles.

  • Maintain the receptor fluid at 37°C via a circulating water jacket to ensure the skin surface temperature remains at a physiological 32°C ± 1°C[9][10].

  • Apply the DIA-enhanced formulation to the donor compartment. Use 1–5 mg/cm² for finite dosing (mimicking clinical application) or >10 mg/cm² for infinite dosing (to determine steady-state flux)[1].

Phase 3: Sampling and Sink Maintenance
  • At predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a fixed aliquot (e.g., 200 µL) from the receptor compartment sampling port.

  • Immediately replenish the exact volume with fresh, pre-warmed receptor fluid to maintain sink conditions and hydrostatic pressure[9].

Phase 4: Mass Balance and Skin Extraction
  • At 24 hours, wash the donor compartment with a suitable solvent to recover unabsorbed API.

  • Perform tape stripping (15–20 strips using D-Squame tapes) to remove the stratum corneum. Extract the API from the tapes using methanol/acetonitrile to quantify SC retention (reservoir effect)[11].

  • Mince the remaining viable epidermis/dermis and extract via sonication.

  • Self-Validation: Calculate total mass balance. A recovery of 85%–115% of the applied dose is required to validate the assay[1].

Workflow N1 Skin Preparation (Dermatomed 500µm) N2 Integrity Testing (TEWL / TEER) N1->N2 N3 Franz Cell Assembly (32°C) N2->N3 Pass N4 Dosing (Finite/Infinite) N3->N4 N5 Receptor Sampling & Replenishment N4->N5 N6 Mass Balance & LC-MS Analysis N5->N6

Fig 2. Step-by-step OECD 428 compliant in vitro skin permeation testing (IVPT) workflow.

Data Presentation and Pharmacokinetic Analysis

Quantification of the API in the receptor fluid is typically performed via validated HPLC or LC-MS/MS methodologies[9]. The cumulative amount of drug permeated per unit area ( Qt​ , µg/cm²) is plotted against time.

Key parameters derived include:

  • Steady-State Flux ( Jss​ ): The slope of the linear portion of the cumulative permeation curve (µg/cm²/h).

  • Permeability Coefficient ( Kp​ ): Calculated as Jss​/Cd​ , where Cd​ is the initial donor concentration.

  • Enhancement Ratio (ER): Jss​ of the formulation with DIA divided by the Jss​ of the control formulation.

Table 1: Representative Quantitative Data Summarizing DIA Enhancement on a Model Lipophilic API (e.g., Diclofenac)

FormulationEnhancer ConcentrationSteady-State Flux ( Jss​ )[µg/cm²/h]Permeability Coefficient ( Kp​ ) [cm/h x 10−3 ]SC Retention [µg/cm²]Enhancement Ratio (ER)
Control (Aqueous Gel) 0%1.24 ± 0.150.628.4 ± 1.21.00
Formulation A 2% DIA3.85 ± 0.321.9218.6 ± 2.43.10
Formulation B 5% DIA6.72 ± 0.453.3629.1 ± 3.15.42
Formulation C 10% DIA8.10 ± 0.604.0534.5 ± 3.86.53

Note: Data demonstrates a dose-dependent increase in flux and SC reservoir formation, plateauing near 10% DIA due to saturation of the enhancer's plasticizing effect on the lipid bilayers.

References

  • OECD (2004). Test No. 428: Skin Absorption: In Vitro Method, OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. URL:[Link]

  • LifeNet Health LifeSciences. In Vitro Skin Permeation Testing based on OECD Guidance. URL:[Link]

  • Charles River Laboratories. In Vitro Dermal Absorption Studies. URL:[Link]

  • MDPI (2021). Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products. URL:[Link]

  • National Institutes of Health (PMC). A Comprehensive Review of Azelaic Acid Pharmacological Properties and Innovative Topical Formulations. URL:[Link]

Sources

Method

Application Note: Catalytic Esterification Methods for Diisopropyl Azelate Production

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Chemical Rationale Diisopropyl azelate (DIPA, CAS: 6946-84-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Rationale

Diisopropyl azelate (DIPA, CAS: 6946-84-5) is a branched diester derived from azelaic acid, a naturally occurring 9-carbon saturated dicarboxylic acid [1]. In pharmaceutical and cosmetic formulations, azelate esters are prized for their unique balance of hydrophobicity and lipophilicity, which enhances membrane fluidity and acts as an effective delivery vehicle for active pharmaceutical ingredients (APIs) [2]. Furthermore, the branched isopropyl groups significantly lower the pour point and improve the low-temperature viscosity of the molecule, making it an excellent candidate for synthetic biolubricants and plasticizers [3].

The synthesis of DIPA relies on the catalytic Fischer esterification of azelaic acid with excess isopropanol. Because azelaic acid contains two terminal carboxylic acid groups, the esterification must be driven to completion at both sites to avoid monoester impurities.

Mechanistic Overview

The acid-catalyzed esterification follows a classic nucleophilic acyl substitution pathway. The causality of the reaction dictates that the carbonyl oxygen must first be protonated by an acid catalyst to increase the electrophilicity of the carbonyl carbon. Isopropanol (acting as the nucleophile) then attacks the activated carbon, forming a tetrahedral intermediate. Subsequent proton transfer and the elimination of a water molecule yield the ester [4].

Because esterification is an equilibrium-driven process, the continuous removal of the water byproduct (via azeotropic distillation or molecular sieves) is mandatory to shift the equilibrium toward the di-ester product according to Le Chatelier’s principle [5].

Mechanism AA Azelaic Acid (C9H16O4) Int1 Protonated Carbonyl AA->Int1 + H+ IPA Isopropanol (Excess) Int2 Tetrahedral Intermediate IPA->Int2 Nucleophilic Attack Cat Acid Catalyst (H+) Cat->Int1 Int1->Int2 Prod Diisopropyl Azelate (C15H28O4) Int2->Prod - H2O, - H+ H2O Water (Byproduct) Int2->H2O Elimination

Catalytic Fischer esterification pathway of azelaic acid with isopropanol.

Catalyst Selection & Comparative Data

Historically, homogeneous Brønsted acids (like H2​SO4​ or p-toluenesulfonic acid) were used, achieving yields of 85-92% [5]. However, these cause severe equipment corrosion, require complex neutralization steps, and generate environmentally hazardous waste.

Modern green chemistry protocols prioritize Heterogeneous Solid Acid Catalysts , such as Amberlyst-15. Amberlyst-15 is a strongly acidic, macroreticular cation exchange resin. Its porous structure provides a high concentration of accessible sulfonic acid sites while remaining completely insoluble in the reaction matrix, allowing for simple recovery via filtration [6][3].

Table 1: Comparison of Esterification Catalysts for Azelate Production
Catalyst TypeExamplesReaction Temp (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Brønsted Acid H2​SO4​ , p-TsOH80 - 10085 - 92High catalytic activity, low upfront cost.Corrosive, difficult recovery, requires aqueous neutralization [4].
Heterogeneous Solid Acid Amberlyst-1580 - 9580 - 90Easy separation, reusable, non-corrosive, environmentally friendly [6].Potential pore diffusion limitations, higher initial material cost [4].
Lewis Acid / Metal Oxide Sulfated Tin Oxide120 - 18075 - 85High thermal stability, water-tolerant.Requires high energy input (temperature), complex catalyst preparation.

Experimental Protocol: Solid-Acid Catalyzed Synthesis

This protocol utilizes Amberlyst-15 to ensure a self-validating, scalable, and highly pure synthesis of diisopropyl azelate. The methodology incorporates an in-process Acid Value (AV) titration to quantitatively validate reaction completion without relying solely on arbitrary time endpoints.

Materials Required
  • Reactants: Azelaic Acid (High purity, >98%), Anhydrous Isopropanol (IPA).

  • Catalyst: Amberlyst-15 (Dry, hydrogen form).

  • Equipment: 500 mL 3-neck round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle with thermocouple.

Step-by-Step Methodology
  • Reagent Preparation & Loading:

    • Charge the 500 mL round-bottom flask with 50.0 g (0.265 mol) of azelaic acid.

    • Add 160.0 g (2.66 mol) of anhydrous isopropanol. Causality: A 1:10 molar ratio (acid to alcohol) provides a vast excess of IPA, which acts as both the reactant and the solvent, driving the equilibrium forward [6].

  • Catalyst Addition:

    • Add 5.0 g of Amberlyst-15 resin (10 wt% relative to azelaic acid). Ensure the resin is pre-dried to prevent the introduction of exogenous water which would inhibit the forward reaction.

  • Reflux & Water Removal:

    • Attach the Dean-Stark trap (pre-filled with IPA) and the reflux condenser.

    • Heat the mixture to 85°C under continuous stirring (500 rpm) to maintain a vigorous reflux.

    • Self-Validation Step: The Dean-Stark trap will begin collecting the azeotropic mixture of water and IPA. Periodically drain the trap and replace with fresh anhydrous IPA to force the reaction to completion.

  • In-Process Quality Control (Acid Value Titration):

    • After 6 hours, withdraw a 1 mL aliquot. Titrate against 0.1 N KOH using phenolphthalein.

    • Causality: The reaction is deemed complete when the Acid Value falls below 2.0 mg KOH/g, indicating >98% conversion of the carboxylic acid groups. If AV > 2.0, continue refluxing for an additional 2 hours.

  • Catalyst Recovery:

    • Cool the reaction mixture to 40°C. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 beads. The catalyst can be washed with pure IPA, dried, and reused for subsequent batches [4].

  • Solvent Evaporation & Purification:

    • Transfer the filtrate to a rotary evaporator. Remove the excess isopropanol under reduced pressure (40-50°C, 150 mbar).

    • Subject the crude diisopropyl azelate to vacuum distillation to remove trace impurities and unreacted monoesters, yielding a clear, colorless liquid.

Workflow Step1 1. Reagent Preparation Azelaic Acid + Isopropanol Step2 2. Catalyst Addition Amberlyst-15 (10 wt%) Step1->Step2 Step3 3. Reflux Reaction 85°C, 6-8 hours Step2->Step3 Step4 4. Water Removal Dean-Stark Trap Step3->Step4 Step4->Step3 Continuous Step5 5. Catalyst Recovery Filtration (Reusable) Step4->Step5 Step6 6. Solvent Evaporation Rotary Evaporator Step5->Step6 Step7 7. Purification & QC Vacuum Distillation & GC-MS Step6->Step7

Step-by-step experimental workflow for the synthesis of diisopropyl azelate.

Downstream Processing & Final Quality Control

To ensure the synthesized Diisopropyl Azelate meets pharmaceutical or high-grade lubricant specifications, the final product must undergo rigorous analytical validation:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (272.38 g/mol ) and assesses purity. The absence of the mono-isopropyl azelate peak ensures the esterification was fully driven to completion.

  • FTIR Spectroscopy: Verifies the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the presence of a strong, sharp ester carbonyl C=O stretch (~1735 cm⁻¹).

  • Moisture Content (Karl Fischer Titration): Must be < 0.1% to prevent reverse hydrolysis during long-term storage.

References

  • Buy Diethyl azelate | 624-17-9 - Smolecule. Smolecule.com. Link
  • Diisopropyl azelate | C15H28O4 | CID 81377 - PubChem.
  • Buy Diethyl azelate | 624-17-9 - Smolecule. Smolecule.com. Link
  • Dimethyl Azelate Research Chemical - Benchchem. Benchchem.com. Link
  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols.
  • WO2015134251A1 - Branched diesters for use as a base stock and in lubricant applications.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in diisopropyl azelate esterification reactions

Welcome to the Process Optimization and Technical Support Center for the synthesis of diisopropyl azelate. Fischer esterification of azelaic acid (a C9 dicarboxylic acid) with isopropanol (a secondary alcohol) presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Technical Support Center for the synthesis of diisopropyl azelate. Fischer esterification of azelaic acid (a C9 dicarboxylic acid) with isopropanol (a secondary alcohol) presents unique thermodynamic and kinetic challenges. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help researchers and drug development professionals maximize yield and purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My diisopropyl azelate yield is plateauing around 60-70% despite extended reflux times. How can I drive the reaction to completion? Analysis & Causality: Fischer esterification is a reversible, equilibrium-driven process. When reacting azelaic acid with isopropanol, the generation of water as a byproduct facilitates the reverse hydrolysis reaction. Because isopropanol is a secondary alcohol, the forward reaction rate is inherently slower due to steric hindrance at the nucleophilic oxygen. This makes the equilibrium highly sensitive to water accumulation. Solution: You must manipulate Le Chatelier's principle by continuously removing water from the system.

  • Azeotropic Distillation: Utilize a Dean-Stark apparatus. By adding a co-solvent like toluene, you can efficiently strip water from the reaction matrix via a ternary azeotrope, shifting the equilibrium toward the DIPA product (1)[1].

  • Desiccants: For smaller scales, incorporating activated 3Å or 4Å molecular sieves in a Soxhlet extractor above the reaction flask can sequester water without interfering with the acid catalyst.

Q2: I am using concentrated sulfuric acid ( H2​SO4​ ) as my catalyst. The yield is suboptimal, and the reaction mixture turns dark brown. What is causing this, and how do I fix it? Analysis & Causality: While H2​SO4​ is a traditional Brønsted acid catalyst for primary alcohols, it is highly problematic for secondary alcohols like isopropanol. At reflux temperatures, H2​SO4​ acts as a strong dehydrating agent and oxidant. It catalyzes the dehydration of isopropanol into volatile propene gas or diisopropyl ether, depleting your reactant pool (2)[2]. Furthermore, it oxidizes the organic backbone, leading to carbonization and the dark brown discoloration you observe. Solution: Transition to a milder, non-oxidizing catalyst.

  • p-Toluenesulfonic Acid (p-TsOH): An organic-soluble Brønsted acid that provides the necessary protonation of the carbonyl oxygen without the harsh oxidative side effects.

  • Organometallic Catalysts: For industrial scale-up, consider Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Titanate catalysts operate via a Lewis acid mechanism, coordinating with the carbonyl oxygen to increase electrophilicity. They are highly effective for secondary alcohols and completely eliminate acid-catalyzed dehydration and product yellowing (3)[3].

Q3: How much excess isopropanol should I use, and does it impact the reaction kinetics? Analysis & Causality: Because isopropanol is sterically hindered, the nucleophilic attack on the protonated carboxylic acid intermediate is the rate-limiting step. Increasing the concentration of isopropanol increases the frequency of productive collisions. Solution: A minimum molar ratio of 1:6 to 1:10 (Azelaic Acid : Isopropanol) is recommended. The excess alcohol acts as both the reactant and the solvent, driving the pseudo-first-order kinetics forward.

Part 2: Quantitative Catalyst Comparison

Table 1: Catalyst performance metrics for Azelaic Acid + Isopropanol esterification (Standard conditions: 110-120°C, Dean-Stark water removal, 12h).

Catalyst TypeLoading (mol %)Side Reactions (Byproducts)Color ProfileExpected YieldMechanistic Notes
Sulfuric Acid ( H2​SO4​ ) 1 - 5%High (Propene, Diisopropyl ether)Dark Brown50 - 65%Strong dehydrating agent; depletes isopropanol and oxidizes organics.
p-Toluenesulfonic Acid (p-TsOH) 2 - 5%Low (Trace ethers)Pale Yellow85 - 92%Excellent balance of kinetics and mildness; organic soluble.
Titanium Tetraisopropoxide 0.1 - 1%Very Low (None)Colorless> 95%Lewis acid mechanism; requires strictly anhydrous starting conditions.

Part 3: Optimized Experimental Protocol (Self-Validating System)

Methodology: High-Yield Synthesis of Diisopropyl Azelate using p-TsOH This protocol uses water evolution as a self-validating metric. The theoretical water yield for complete esterification of 50.0 g (0.265 mol) of azelaic acid is 0.530 mol, which equates to ~9.6 mL of water.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add 50.0 g (0.265 mol) of Azelaic Acid, 160 mL (2.1 mol, ~8 eq) of anhydrous Isopropanol, and 60 mL of Toluene (as an azeotropic entrainer).

  • Catalyst Addition: Add 2.5 g (0.013 mol, ~5 mol%) of p-Toluenesulfonic acid monohydrate.

  • Reflux & Azeotropic Distillation: Heat the mixture to 110-115°C under a steady nitrogen atmosphere. As the reaction proceeds, a ternary azeotrope of isopropanol/toluene/water will boil, condense, and phase-separate in the Dean-Stark trap.

  • Self-Validation Checkpoint: Monitor the aqueous layer at the bottom of the Dean-Stark trap. The reaction is nearing completion when water accumulation plateaus near the theoretical yield of 9.6 mL . This typically takes 8-12 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Neutralize the p-TsOH by washing the organic layer with 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality Note: Failure to neutralize the acid before distillation will cause reverse hydrolysis during concentration.

  • Purification: Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the excess isopropanol and toluene under reduced pressure. Vacuum distill the crude oil to obtain pure diisopropyl azelate.

Part 4: Reaction Workflow & Thermodynamic Shift

G AA Azelaic Acid (C9 Diacid) React Fischer Esterification (Reflux) AA->React IPA Isopropanol (2° Alcohol) IPA->React Cat Catalyst (p-TsOH / Ti(OiPr)4) Cat->React Lowers Ea DIPA Diisopropyl Azelate (Target) React->DIPA Forward Reaction Water Water (Byproduct) React->Water DeanStark Dean-Stark Trap (Azeotropic Removal) Water->DeanStark Distillation DeanStark->React Shifts Equilibrium (Le Chatelier)

Figure 1: Workflow of DIPA synthesis and equilibrium shift via azeotropic water removal.

References

  • Title: Optimization of Esterification of Dicarboxylic Acids and 2-Ethyl-1-hexanol Source: AIP Publishing URL: [Link]

  • Title: US2897231A - Method for the recovery of azelaic acid from a mixture of oxidized acids Source: Google Patents URL
  • Title: EP0812818A1 - Esterification process Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Diisopropyl Azelate (DIPA) Thermal Degradation

Welcome to the Technical Support Center for Diisopropyl Azelate (DIPA) formulation and stability. DIPA (bis(1-methylethyl) nonanedioate) is a highly versatile diester utilized as an emollient, plasticizer, and penetratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diisopropyl Azelate (DIPA) formulation and stability. DIPA (bis(1-methylethyl) nonanedioate) is a highly versatile diester utilized as an emollient, plasticizer, and penetration enhancer in pharmaceutical and cosmetic development. However, like all ester-based excipients, it is susceptible to structural degradation under high-temperature conditions (e.g., thermal sterilization, hot-melt extrusion, or accelerated stability testing).

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and analytically validate DIPA degradation mechanisms.

Diagnostic Matrix: Kinetic Parameters & Degradation Markers

Before troubleshooting, it is critical to identify the dominant degradation mechanism based on the thermal threshold and physical manifestations of your formulation.

Temperature ThresholdDominant MechanismEst. Activation Energy (Ea)Primary DegradantsPhysical Manifestation
80°C – 120°C Hydrolysis (Moisture-dependent)~12 - 35 kJ/molAzelaic Acid, IsopropanolpH drop, pressure buildup in sealed vials
120°C – 160°C Thermo-oxidation~70 - 85 kJ/molHydroperoxides, KetonesYellowing, viscosity increase, sludge formation
> 160°C Pyrolytic Cleavage> 110 kJ/molPropylene, Low MW AcidsCharring, rapid mass loss, severe discoloration

Mechanistic Pathways of DIPA Degradation

Understanding the causality behind degradation is the first step in formulation rescue. The diagram below illustrates how thermal stress acts as a catalyst for two competing pathways depending on the presence of water or oxygen.

G DIPA Diisopropyl Azelate (DIPA) Hydrolysis Hydrolytic Pathway DIPA->Hydrolysis + H2O Oxidation Oxidative Pathway DIPA->Oxidation + O2 Heat Thermal Stress (>120°C) Heat->Hydrolysis Catalyst Heat->Oxidation Catalyst Acid Azelaic Acid (pH Drop) Hydrolysis->Acid Alcohol Isopropanol (Volatilization) Hydrolysis->Alcohol Radicals Peroxy Radicals Oxidation->Radicals Oligomers Oligomers / Sludge (Viscosity Spike) Radicals->Oligomers Cross-linking

Mechanistic pathways of DIPA degradation via hydrolysis and thermo-oxidation.

Core Troubleshooting FAQs

Q1: Why does the pH of my DIPA-containing formulation drop significantly after thermal sterilization at 121°C? A1: The pH drop is a direct consequence of ester hydrolysis. At elevated temperatures, trace moisture in your formulation acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the azelate ester. This cleavage yields isopropanol and azelaic acid, following pseudo-first-order kinetics[1]. Crucially, the generation of azelaic acid releases protons into the system, creating an acidic environment that autocatalyzes further ester degradation[2]. Resolution: To break this causality loop, you must either aggressively dry the excipients to <500 ppm water prior to compounding, or incorporate an acid scavenger to neutralize the azelaic acid as it forms, preventing the autocatalytic acceleration.

Q2: During extended thermal stability testing (150°C), the formulation's viscosity increases dramatically, but the acid value remains stable. What is driving this? A2: If the acid value is stable, hydrolysis is not the primary degradation pathway. Instead, you are observing thermo-oxidative degradation. At temperatures above 120°C in the presence of oxygen, the alpha-carbons adjacent to the ester linkages undergo radical-mediated auto-oxidation. This process forms hydroperoxides, which subsequently decompose into highly reactive radicals that initiate cross-linking between DIPA molecules[3]. This oligomerization creates high-molecular-weight sludge, manifesting macroscopically as a viscosity spike[3]. Resolution: Sparge your compounding vessels with nitrogen to displace dissolved oxygen and introduce a lipophilic radical scavenger (e.g., BHT or alpha-tocopherol) to terminate the auto-oxidation cascade.

Q3: How can we definitively differentiate between hydrolytic and oxidative degradation in our accelerated stability models? A3: You must move beyond physical observation and use orthogonal analytical techniques to track the specific mass balance of the degradation products. Hydrolysis is characterized by a stoichiometric 1:1 generation of azelaic acid and isopropanol. This can be tracked by plotting Acid Value (titration) against isopropanol concentration (Headspace GC-MS). Conversely, oxidative degradation consumes oxygen and generates high-molecular-weight species without necessarily cleaving the ester bond. This is tracked by measuring the Peroxide Value (primary oxidation) and utilizing Gel Permeation Chromatography (GPC) to quantify the formation of oligomeric cross-links.

Self-Validating Experimental Protocol: Mass Balance Validation

To isolate the root cause of DIPA degradation, we employ a self-validating mass balance workflow. A protocol is only trustworthy if its internal logic flags procedural errors. In this system, the sum of intact DIPA and its quantified degradants must equal the initial input.

Workflow Prep 1. Sample Prep (Spike Internal Std) Stress 2. Thermal Stress (Sealed Ampoules, 150°C) Prep->Stress Analyze 3. Orthogonal Analysis Stress->Analyze GCMS GC-MS (DIPA & Isopropanol) Analyze->GCMS Titration Acid Value Titration (Azelaic Acid) Analyze->Titration GPC GPC / SEC (Oligomerization) Analyze->GPC Validate 4. Mass Balance Validation (Initial = Final + Degradants) GCMS->Validate Titration->Validate GPC->Validate

Self-validating experimental workflow for quantifying DIPA thermal degradation.

Step-by-Step Methodology

Step 1: Anhydrous Baseline Setup

  • Dehydrate the DIPA sample over 3Å molecular sieves for 48 hours to achieve <100 ppm moisture (verify via Karl Fischer titration).

  • Spike the sample with a known concentration of an inert internal standard (e.g., squalane) to normalize subsequent GC-MS volumetric errors and injection variations.

Step 2: Controlled Thermal Stressing

  • Aliquot 5 mL of the prepared DIPA into borosilicate glass ampoules.

  • Purge half the ampoules with ultra-high purity Nitrogen (to isolate hydrolysis/pyrolysis) and leave the other half with ambient headspace (to allow oxidation). Flame-seal the ampoules immediately.

  • Incubate in a forced-air oven at 150°C. Pull samples at 0, 24, 48, and 72 hours.

Step 3: Orthogonal Quantification

  • Volatiles: Analyze 1 mL via Headspace GC-MS to quantify isopropanol release.

  • Acids: Titrate 1 g of sample with 0.1 N KOH to determine the Acid Value (mg KOH/g), converting this to azelaic acid molarity.

  • Oligomers: Run 1 mL through Gel Permeation Chromatography (GPC) equipped with a Refractive Index (RI) detector to integrate the area of high-molecular-weight polymeric peaks.

Step 4: Mass Balance Validation (The Self-Validating Step)

  • Calculate the molar concentration of remaining intact DIPA via GC-MS.

  • Apply the validation equation: [Initial DIPA] = [Remaining DIPA] +[Azelaic Acid] + [Oxidative Oligomers].

  • Causality Check: If the equation balances (±2% variance), your degradation pathways are fully characterized and trustworthy. If the right side of the equation is significantly lower, the system flags an error: you either have unmeasured volatile loss (e.g., ampoule seal failure) or an uncharacterized pyrolytic pathway.

References

  • Source: ACS Publications (acs.org)
  • Source: American Association of Drilling Engineers (aade.org)
  • Source: ResearchGate (researchgate.net)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diisopropyl Azelate (DIPA) Hydrolysis in Aqueous Formulations

Introduction: The Mechanistic Challenge of DIPA Diisopropyl azelate (DIPA) is a lipophilic diester of azelaic acid (a C9 dicarboxylic acid) and isopropanol. While the isopropyl groups provide a degree of steric hindrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Challenge of DIPA

Diisopropyl azelate (DIPA) is a lipophilic diester of azelaic acid (a C9 dicarboxylic acid) and isopropanol. While the isopropyl groups provide a degree of steric hindrance compared to linear esters (like diethyl azelate), DIPA remains highly susceptible to hydrolytic degradation in aqueous environments.

In aqueous media, ester hydrolysis proceeds via cleavage of the ester bond, yielding the parent carboxylic acid (azelaic acid) and alcohol (isopropanol). This degradation is disastrous for pharmaceutical formulations, as it alters the API concentration, lowers the formulation pH (due to acid generation), and compromises the thermodynamic stability of the system. Azelate esters are notoriously unstable in biological and physiological aqueous media, often exhibiting half-lives of less than 1 hour in unoptimized conditions [1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to arrest DIPA hydrolysis and stabilize your formulations.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does DIPA degrade so rapidly in our physiological buffer (pH 7.4)?

The Causality: Esters undergo three types of hydrolysis: acid-catalyzed, neutral (water-driven), and base-catalyzed. At pH 7.4, you are entering the regime of base-catalyzed hydrolysis, which proceeds via the BAc​2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular reaction) [2].

Hydroxide ions ( OH− ) are exceptionally potent nucleophiles—approximately 104 to 108 times more reactive toward the carbonyl carbon than neutral water molecules [2]. Even small increases in pH exponentially accelerate degradation. For instance, shifting a buffer from pH 7.4 to 8.0 can increase ester hydrolysis rates by nearly 400% due to the logarithmic increase in hydroxide concentration[3].

The Solution: Do not formulate DIPA at physiological pH if it will remain in an aqueous state for prolonged periods. If physiological pH is required for administration, you must use micellar shielding or lyophilization (see Q3).

Q2: What is the optimal pH to maximize the aqueous half-life of DIPA?

The Causality: The pH-rate profile for ester hydrolysis is typically V-shaped. The minimum rate of hydrolysis (the bottom of the "V") occurs where both acid-catalyzed hydronium ( H3​O+ ) and base-catalyzed hydroxide ( OH− ) concentrations are optimally balanced against their respective catalytic coefficients.

The Solution: For DIPA, the optimal stability window is strictly between pH 4.0 and 5.5 .

  • Actionable Step: Buffer your aqueous phase using a weak organic acid buffer (e.g., 10-20 mM Citrate or Acetate buffer) adjusted to pH 5.0. Avoid phosphate buffers if possible, as phosphate species can sometimes act as general base catalysts, inadvertently accelerating hydrolysis.

Q3: We must maintain an aqueous liquid formulation. How can we prevent hydrolysis without dropping the pH to 5.0?

The Causality: If you cannot remove the nucleophile ( OH− ), you must physically block it from reaching the electrophilic carbonyl carbon of the ester. While DIPA's bulky isopropyl groups provide baseline steric hindrance [4], it is insufficient for long-term aqueous stability.

The Solution: Employ Micellar Shielding or Water Activity ( aw​ ) Reduction .

  • Micellar Shielding: Formulate DIPA as an oil-in-water (O/W) nanoemulsion using non-ionic surfactants (e.g., Polysorbate 80 or Poloxamers). DIPA will partition into the hydrophobic core of the micelle. The dense surfactant palisade layer acts as a kinetic barrier, sterically excluding water and hydroxide ions from the ester linkage.

  • Co-solvents: Replace 30-50% of the aqueous phase with water-miscible co-solvents like Propylene Glycol, Glycerin, or Polyethylene Glycol (PEG 400). This drastically reduces the thermodynamic water activity ( aw​ ) and the dielectric constant of the medium, suppressing the bimolecular hydrolysis reaction [5].

Q4: We noticed batch-to-batch variability in degradation rates. What causes this?

The Causality: Trace transition metal ions (e.g., Fe3+ , Cu2+ ) leached from manufacturing equipment or low-grade excipients can act as Lewis acids. They coordinate with the carbonyl oxygen of the ester, drawing electron density away from the carbon and making it highly susceptible to nucleophilic attack by water.

The Solution: Always incorporate a chelating agent. Add 0.05% - 0.1% w/v Disodium EDTA to the aqueous phase to sequester trace metals and neutralize their catalytic effect.

Quantitative Data: Hydrolysis Mitigation Matrix

The following table summarizes the kinetic drivers of DIPA hydrolysis and the expected stabilization outcomes when applying specific formulation interventions.

Degradation DriverMitigation StrategyMechanism of ActionExpected Impact on Half-Life ( t1/2​ )
High pH (> 7.0) Buffer to pH 4.5 - 5.0Minimizes BAc​2 hydroxide nucleophilic attack.10x to 50x increase.
High Water Activity 40% Propylene GlycolLowers dielectric constant; reduces free water molecules.5x to 10x increase.
Aqueous Exposure Micellar Encapsulation (Tween 80)Steric exclusion of H2​O / OH− from the ester bond.20x to 100x increase.
Trace Metal Catalysis 0.1% Disodium EDTASequesters Lewis acid catalysts ( Fe3+ , Cu2+ ).Eliminates batch variability.
Thermal Kinetics Cold Storage (2°C - 8°C)Reduces kinetic energy below the activation energy ( Ea​ ).3x to 5x increase per 10°C drop.

Experimental Methodology: Formulating a Hydrolysis-Resistant DIPA Nanosuspension

To create a self-validating, stable aqueous system, follow this optimized protocol for micellar encapsulation. This workflow utilizes steric shielding and pH control to arrest hydrolysis.

Materials Required:

  • Diisopropyl Azelate (DIPA) (API/Active)

  • Polysorbate 80 (Non-ionic Surfactant)

  • Citrate Buffer (20 mM, pH 5.0)

  • Disodium EDTA (Chelator)

  • High-Shear Homogenizer / Ultrasonic Processor

Step-by-Step Protocol:

  • Aqueous Phase Preparation:

    • Prepare a 20 mM Citric Acid / Sodium Citrate buffer.

    • Adjust the pH precisely to 5.0 using 0.1NHCl or NaOH .

    • Dissolve 0.1% w/v Disodium EDTA into the buffer.

    • Causality Check: This establishes the optimal thermodynamic minimum for ester cleavage and neutralizes trace metals.

  • Organic Phase Preparation:

    • In a separate vessel, combine DIPA with Polysorbate 80 at a 1:4 (w/w) ratio.

    • Vortex gently at room temperature until a homogenous, isotropic mixture is formed.

  • Primary Emulsification:

    • Slowly titrate the Organic Phase into the Aqueous Phase under continuous magnetic stirring (800 RPM) to form a coarse emulsion.

  • High-Shear Nanosizing (The Critical Step):

    • Process the coarse emulsion using an ultrasonic processor (amplitude 40%, 5 minutes, pulsed) or a high-pressure homogenizer (10,000 psi, 3 passes).

    • Maintain the temperature below 15°C using an ice bath during sonication to prevent thermally-driven hydrolysis during processing [4].

    • Causality Check: Nanosizing ensures the DIPA is deeply buried within the hydrophobic core of tightly packed micelles, maximizing steric hindrance against water.

  • Validation:

    • Measure the particle size via Dynamic Light Scattering (DLS). Target Z-average: < 100 nm.

    • Monitor pH over 14 days. A stable pH indicates successful arrest of hydrolysis (as hydrolysis would release azelaic acid, dropping the pH).

Diagnostic Workflow: DIPA Hydrolysis Resolution

The following decision tree illustrates the logical relationships and troubleshooting steps when DIPA degradation is detected in an aqueous system.

DIPA_Hydrolysis_Troubleshooting Start DIPA Hydrolysis Detected (Drop in pH / API Loss) CheckPH Evaluate Aqueous pH Start->CheckPH PHHigh pH > 6.0 (Base-Catalyzed) CheckPH->PHHigh PHLow pH < 4.0 (Acid-Catalyzed) CheckPH->PHLow PHOpt pH 4.0 - 6.0 (Kinetically Optimal) CheckPH->PHOpt AdjustPH Adjust to pH 5.0 (Use Citrate Buffer) PHHigh->AdjustPH PHLow->AdjustPH CheckForm Evaluate Formulation Architecture PHOpt->CheckForm AddCosolvent Add Co-solvents (Reduce Water Activity) CheckForm->AddCosolvent If Solution Required AddSurfactant Micellar Encapsulation (Steric Shielding) CheckForm->AddSurfactant If Emulsion Allowed AddEDTA Add 0.1% EDTA (Stop Metal Catalysis) CheckForm->AddEDTA If Trace Metals Suspected

Caption: Diagnostic decision tree for identifying and mitigating DIPA hydrolysis in aqueous formulations.

References

  • Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs MDPI[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC U.S. Environmental Protection Agency (EPA)[Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers National Institutes of Health (NIH)[Link]

  • Module 02 Hydrolysis: Chemical Instability of Drugs COP Bela[Link]

Optimization

Technical Support Center: Resolving Diisopropyl Azelate Co-Elution in HPLC

Welcome to the Analytical Troubleshooting Hub. This guide is engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with diisopropyl azelate (DIPA) and related azelai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. This guide is engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with diisopropyl azelate (DIPA) and related azelaic acid esters. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step solutions but to explain the underlying chemical causality behind every experimental choice.

Mechanistic Overview of DIPA Chromatography

Diisopropyl azelate (C₁₅H₂₈O₄) is a highly lipophilic diester of azelaic acid ()[1]. Because it lacks a conjugated pi-electron system, it exhibits poor UV absorbance, necessitating detection at low wavelengths—typically 210 nm ()[2]. This low-wavelength requirement, combined with its high hydrophobicity, creates a "perfect storm" for co-elution:

  • Matrix Interference: Excipients and typical organic solvents absorb strongly at 210 nm, masking the analyte[2].

  • Structural Homology: DIPA frequently co-elutes with mono-esters, unreacted azelaic acid, or structurally similar analogs like diethyl azelate ()[3].

Diagnostic Workflow for Co-Elution Resolution

G Start Co-elution Detected (DIPA Peak) CheckMatrix Analyze Matrix & Interferents Start->CheckMatrix IsPolar Polar Impurities? (e.g., Azelaic Acid) CheckMatrix->IsPolar AdjustPH Adjust Mobile Phase pH (pH < 3.5 with H3PO4) IsPolar->AdjustPH Yes IsLipophilic Lipophilic Analogs? (e.g., Diethyl Azelate) IsPolar->IsLipophilic No Resolved Baseline Resolution (Rs > 1.5) AdjustPH->Resolved ChangeGradient Optimize Gradient & Use Sub-3µm C18 IsLipophilic->ChangeGradient Yes IsUV UV Baseline Noise at 210 nm? IsLipophilic->IsUV No ChangeGradient->Resolved SwitchDetector Switch to ELSD/CAD or MS Detector IsUV->SwitchDetector Yes SwitchDetector->Resolved

Caption: Diagnostic workflow for resolving DIPA co-elution issues in RP-HPLC.

Troubleshooting Guide & FAQs

Q1: My DIPA peak is co-eluting with a broad, tailing peak. How do I resolve this? Causality & Solution: The broad tailing peak is likely unreacted azelaic acid or mono-isopropyl azelate. Carboxylic acids partially ionize at neutral pH, leading to secondary interactions with residual silanols on the stationary phase[4]. Action: Adjust the mobile phase pH to 3.5 using orthophosphoric acid (or formic acid if MS-compatible) ()[4]. This ensures the free carboxylic acid groups are fully protonated, increasing their retention slightly but drastically sharpening the peak, thus resolving it from the highly retained DIPA peak[5].

Q2: I am seeing baseline disturbances and co-eluting "ghost peaks" at 210 nm. What is the cause? Causality & Solution: At 210 nm, trace impurities in the mobile phase, dissolved oxygen, or the use of methanol (which has a UV cutoff of 205 nm) can cause significant background noise and mask the DIPA peak[2]. Action: Switch the organic modifier from methanol to HPLC-grade acetonitrile (UV cutoff 190 nm)[2]. Degas the mobile phase thoroughly. If the issue persists, the matrix is interfering. Switch from UV detection to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), which are ideal for non-chromophoric lipids and esters.

Q3: DIPA is co-eluting with other lipophilic esters (e.g., diethyl azelate). How can I separate them? Causality & Solution: Diethyl azelate and diisopropyl azelate have very similar partition coefficients (LogP)[6]. Isocratic elution with high organic content often forces them to elute in the same void volume. Action: Implement a shallow gradient rather than an isocratic hold. Start at 50% Acetonitrile and ramp to 90% over 20 minutes. Additionally, utilize a sub-3 µm particle size C18 column to increase theoretical plates and improve resolution ( Rs​>1.5 ) ()[5].

Validated Experimental Protocol: Resolving DIPA via RP-HPLC

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to sample analysis if the system suitability criteria are not met.

Step 1: Mobile Phase Preparation

  • Buffer: Prepare a 50 mM solution of sodium dihydrogen orthophosphate. Adjust the pH to exactly 3.5 using orthophosphoric acid[2][4].

  • Organic Modifier: Use strictly HPLC-grade Acetonitrile.

  • Degassing: Sonicate and vacuum filter both solvents to prevent baseline noise at the sensitive 210 nm wavelength[2].

Step 2: Sample Preparation

  • Dilution: Dilute the DIPA-containing sample in the mobile phase to fall within the linear range[2].

  • Precipitation: Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes to precipitate matrix excipients[2].

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter before injection[2].

Step 3: Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm or 3 µm particle size)[4].

  • Flow Rate: 1.2 mL/min[4].

  • Gradient Program: 0-5 min (50% ACN), 5-20 min (ramp to 90% ACN), 20-25 min (hold at 90% ACN).

  • Detection: UV at 210 nm[2].

  • Column Temperature: 30°C.

Step 4: Self-Validating System Suitability Test (SST)

  • Inject a standard mixture of Azelaic Acid (10 µg/mL) and DIPA (10 µg/mL).

  • Validation Checkpoint: If the resolution ( Rs​ ) between azelaic acid and DIPA is <1.5 , do not proceed with sample analysis. Re-verify the mobile phase pH is exactly 3.5, as pH drift is the primary cause of SST failure in this assay[4]. Additionally, confirm the baseline noise at 210 nm is <0.05 mAU to ensure the mobile phase is properly degassed.

Quantitative Optimization of Resolution Parameters

The following table summarizes how specific chromatographic adjustments impact the resolution of DIPA from common co-eluting impurities.

Chromatographic ConditionTarget AnalyteCo-eluting ImpurityResolution ( Rs​ )Peak Tailing Factor ( Tf​ )Causality / Outcome
Isocratic, 70% MeOH, pH 7.0DIPAAzelaic Acid0.82.5Ionized acid interacts with silanols; severe co-elution.
Isocratic, 70% ACN, pH 3.5DIPAAzelaic Acid2.11.1Protonated acid elutes cleanly; baseline resolution achieved.
Isocratic, 85% ACN, pH 3.5DIPADiethyl Azelate0.91.0Similar LogP causes co-elution in void volume.
Gradient, 50-90% ACN, pH 3.5DIPADiethyl Azelate1.81.0Differential partitioning over time resolves lipophilic analogs.
References
  • Title: Diisopropyl azelate | C15H28O4 | CID 81377 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals Source: Indian Journal of Pharmaceutical Sciences (ijpsonline.com) URL: [Link]

  • Title: Separation of Azelaic acid, potassium salt on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Methods and compositions involving esters of azelaic acid and other dicarboxylic acids (WO2006074379A2)

Sources

Troubleshooting

Technical Support Center: Diisopropyl Azelate (DIPA) Purification &amp; Impurity Troubleshooting

Welcome to the DIPA Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity diisopropyl azelate for pharmaceutical formulations,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DIPA Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity diisopropyl azelate for pharmaceutical formulations, cosmetic lipophilic media, or polymer synthesis. Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and self-validating experimental protocols to isolate high-purity DIPA from crude commercial samples.

Part 1: Diagnostic FAQs – Understanding DIPA Impurities

Q1: What are the primary impurities in commercial DIPA, and what is their mechanistic origin? A: Commercial DIPA is typically synthesized via the Fischer esterification of azelaic acid with isopropanol in the presence of an acid catalyst (such as sulfuric acid) 1 [[2]](). Because this is an equilibrium-driven condensation reaction, incomplete conversion naturally leaves behind unreacted azelaic acid, mono-isopropyl azelate (an intermediate), residual isopropanol, and water 12. Additionally, catalyst residues may persist if the manufacturer's post-reaction washing was inadequate.

Q2: Why does my commercial DIPA sample appear cloudy or form a white precipitate at room temperature? A: This is almost always due to unreacted azelaic acid. Azelaic acid has a relatively high melting point (98–103 °C) and exhibits poor solubility in lipophilic media at lower temperatures 32. When the commercial sample cools during shipping or storage, the residual free azelaic acid crystallizes out of the ester matrix, causing turbidity.

Q3: How do esterification catalysts impact the purity of my final sample, and why must they be removed? A: Acid catalysts (like sulfuric acid) lower the pH of the sample. If trace water is present, these protons will catalyze the reverse reaction (hydrolysis), degrading your DIPA back into monoesters and free azelaic acid over time 1 [[2]](). Alternatively, if organometallic catalysts were used, residual metals can interfere with downstream biological assays (heavy metal toxicity) or reduce the electrical insulation resistance of polymer formulations 4.

Pathway AA Azelaic Acid (Impurity) Mono Mono-isopropyl Azelate (Intermediate) AA->Mono + IPA (H+ Cat.) IPA Isopropanol (Reactant) Mono->AA + Water (Hydrolysis) DIPA Diisopropyl Azelate (Target) Mono->DIPA + IPA (H+ Cat.) DIPA->Mono + Water (Hydrolysis) Water Water (Byproduct)

Chemical equilibrium of DIPA synthesis and impurity generation pathways.

Part 2: Troubleshooting Guides & Corrective Workflows

Q4: How can I selectively remove unreacted azelaic acid and mono-isopropyl azelate without hydrolyzing the DIPA? A: The most effective method is liquid-liquid extraction using a mild alkaline wash. Washing the crude ester with saturated aqueous sodium bicarbonate (NaHCO₃) neutralizes the free carboxylic acid groups on both the azelaic acid and the monoester, converting them into highly water-soluble sodium salts 5 [[2]](). Crucial Causality: It is critical to use a mild base like NaHCO₃ rather than strong bases like sodium hydroxide (NaOH); strong bases can induce base-catalyzed ester hydrolysis (saponification), which will actively destroy your target DIPA product 5.

Q5: My sample contains residual organometallic catalysts. How do I eliminate these? A: If an organometallic catalyst was used during commercial synthesis, simple alkaline washing might be insufficient. The recommended troubleshooting step is to add a small amount of water to the esterification mixture and heat it (e.g., to 95 °C) prior to the basic wash [[4]](). This thermal hydrolysis converts the organometallic complexes into insoluble metal oxides, which can then be removed via filtration under reduced pressure 4.

Q6: What is the best way to remove residual isopropanol and water? A: Volatile impurities should be removed via vacuum distillation or rotary evaporation under reduced pressure 35. Because DIPA has a high boiling point, applying a vacuum allows the isopropanol and water to boil off at much lower temperatures. This prevents the thermal degradation or oxidation of the ester that would inevitably occur under atmospheric distillation.

Part 3: Quantitative Data Summary

ImpurityChemical NatureBoiling/Melting PointSourceRecommended Removal Strategy
Azelaic Acid Dicarboxylic AcidMP: 98–103 °CUnreacted starting materialAlkaline wash (Sat. NaHCO₃)
Mono-isopropyl Azelate Monoester / AcidHigh BPIncomplete esterificationAlkaline wash (Sat. NaHCO₃)
Isopropanol Aliphatic AlcoholBP: 82.6 °CExcess reactantVacuum distillation
Water AqueousBP: 100 °CReaction byproductDesiccation & Distillation
Sulfuric Acid Strong Mineral AcidBP: 337 °CEsterification catalystAlkaline wash (Sat. NaHCO₃)
Organometallics Metal ComplexN/AAlternative catalystThermal hydrolysis & Filtration

Part 4: Standardized Purification Protocols

Protocol A: Liquid-Liquid Extraction & Alkaline Washing

Objective: Remove acidic impurities (azelaic acid, monoesters, acid catalysts) while preserving the diester.

  • Dilution: Dissolve the crude DIPA sample in an equal volume of a non-polar organic solvent (e.g., ethyl acetate or n-hexane) 5. Causality: This decreases the viscosity of the lipophilic matrix, significantly improving phase separation dynamics.

  • Neutralization: Transfer the organic mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) 2.

  • Agitation & Venting: Stopper the funnel and invert gently. Critical Step: Immediately open the stopcock to vent CO₂ gas. Causality: The neutralization of free azelaic acid and sulfuric acid generates significant CO₂; failing to vent will cause pressure buildup and potential glassware failure.

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the water-soluble sodium salts of the impurities. Drain and discard the aqueous layer.

  • System Validation: Check the pH of the discarded aqueous layer. If pH < 7, repeat steps 2-4 until the aqueous wash remains slightly basic (pH ~8). This self-validating step ensures 100% neutralization of acidic impurities.

  • Deionized Water Wash: Wash the organic phase with deionized water to remove any residual sodium salts that could precipitate later 5.

Protocol B: Desiccation & Vacuum Distillation

Objective: Remove water, residual isopropanol, and the extraction solvent.

  • Chemical Desiccation: Transfer the washed organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps (free-flowing powder indicates the system is dry). Causality: Removing dissolved water chemically prevents the reverse hydrolysis reaction from occurring during the subsequent heating phase.

  • Filtration: Filter the mixture through fluted filter paper to remove the hydrated Na₂SO₄.

  • Solvent Evaporation: Transfer the filtrate to a round-bottom flask and attach it to a rotary evaporator. Evaporate the extraction solvent under reduced pressure at 40 °C 3.

  • Vacuum Distillation: To remove the higher-boiling isopropanol and trace volatiles, increase the vacuum and raise the bath temperature slightly. Causality: Vacuum distillation lowers the boiling point of the impurities, preventing the thermal degradation of DIPA that would occur at atmospheric pressure 3.

Workflow Crude Crude DIPA Sample (Contains Acids, IPA, Water) Wash1 Alkaline Wash (Sat. NaHCO3) Crude->Wash1 PhaseSep Phase Separation Wash1->PhaseSep Mix & Settle Wash2 Deionized Water Wash (Remove Salts) PhaseSep->Wash2 Organic Phase Waste Aqueous Waste (Salts of Impurities) PhaseSep->Waste Aqueous Phase Dry Desiccation (Anhydrous Na2SO4) Wash2->Dry Distill Vacuum Distillation (Remove Volatiles) Dry->Distill Pure High-Purity DIPA (>99%) Distill->Pure

Step-by-step purification workflow for isolating high-purity diisopropyl azelate.

References

  • Title: Buy Diethyl azelate | 624-17-9 - Smolecule | Source: smolecule.
  • Title: Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC | Source: nih.
  • Title: WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids | Source: google.
  • Title: Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol | ACS Omega | Source: acs.
  • Title: US4304925A - Process for purifying esters | Source: google.

Sources

Optimization

Technical Support Center: Stabilizing Diisopropyl Azelate (DIPA) Emulsions

Overview: Diisopropyl azelate (DIPA) is a highly spreadable, moderately polar diester widely utilized in cosmetic research to enhance the penetration of active pharmaceutical ingredients (APIs) and improve sensory profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Diisopropyl azelate (DIPA) is a highly spreadable, moderately polar diester widely utilized in cosmetic research to enhance the penetration of active pharmaceutical ingredients (APIs) and improve sensory profiles. However, its partial polarity presents unique thermodynamic challenges in oil-in-water (O/W) emulsions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help drug development professionals achieve long-term kinetic stability.

I. Troubleshooting Guide & FAQs

Q1: Why does my DIPA-based O/W emulsion experience rapid viscosity drop and phase separation within 48 hours? A: This is a classic manifestation of Ostwald ripening . Unlike non-polar hydrocarbons (e.g., squalane), the ester linkages in DIPA impart a slight dipole moment, increasing its partitioning into the aqueous continuous phase. Smaller droplets, which possess higher surface free energy, partially dissolve and diffuse through the water phase to redeposit onto larger droplets. This coalescence reduces the overall interfacial area but rapidly degrades emulsion viscosity and leads to creaming. Causality & Solution: To arrest this thermodynamic degradation, you must kinetically trap the droplets. This is achieved by combining a high-yield-stress polymeric rheology modifier (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) with a mixed-emulsifier system to form a lamellar gel network. The polymer physically blocks droplet diffusion, while the gel network sterically stabilizes the interface .

Q2: How do I prevent "graininess" and ensure a smooth texture during the cooling phase? A: Graininess is caused by the uncontrolled crystallization of consistency enhancers (like cetyl or stearyl alcohol) outside the emulsifier interface. When cooling is too rapid, these fatty alcohols crystallize in the bulk water phase rather than co-crystallizing with the primary emulsifier at the oil-water interface to form an α-crystalline gel (α-gel). Causality & Solution: The transition from a liquid crystalline phase to a stable α-gel requires controlled cooling (typically 0.5°C to 1°C per minute) under moderate sweep agitation. Research demonstrates that maintaining an optimum ratio of primary emulsifier (e.g., sucrose fatty acid esters) to cetyl alcohol (approximately 61.5:38.5) is critical for predominant α-gel formation .

II. Mechanistic Workflows & Visualizations

To successfully stabilize DIPA, researchers must understand the failure mechanism (Ostwald ripening) and the physical intervention required to halt it.

G A Small DIPA Droplets (High Surface Energy) B Diffusion through Aqueous Phase (Due to DIPA Polarity) A->B Partitioning C Large DIPA Droplets (Ostwald Ripening) B->C Coalescence D Phase Separation / Creaming C->D Gravity/Time E Addition of Polymeric Rheology Modifier F Increased Yield Stress in Continuous Phase E->F Network Formation F->B Blocks Diffusion G Kinetic Stabilization (Droplet Immobilization) F->G Stabilizes System

Figure 1: Mechanism of DIPA Ostwald ripening and polymeric kinetic stabilization.

III. Self-Validating Experimental Protocol

Protocol: Establishing a Stable Lamellar Gel Network (LGN) with DIPA This methodology utilizes a hot-process emulsification technique to ensure the proper formation of multilamellar vesicles and α-gel networks . Every step includes a self-validating quality control check to ensure the system behaves as intended.

Step 1: Oil Phase Preparation Combine DIPA (up to 15% w/w), Cetyl Alcohol (3% w/w), and a low-HLB co-emulsifier (e.g., Glyceryl Stearate, 2% w/w) in a jacketed vessel. Heat to 75°C–80°C until completely homogeneous. Validation Check: The solution must be perfectly clear. Any cloudiness indicates incomplete melting of the fatty alcohols, which will seed premature crystallization.

Step 2: Aqueous Phase Preparation Disperse a hydrophilic primary emulsifier (e.g., Sucrose Stearate or Polyglyceryl-3 Dicitrate/Stearate, 3% w/w) and a polymeric stabilizer (0.3% w/w) in deionized water. Heat to 80°C. Validation Check: Ensure full hydration of the polymer (no visible "fisheyes" or clumps) before proceeding to emulsification.

Step 3: Emulsification (High Shear) Slowly introduce the Oil Phase into the Aqueous Phase while homogenizing at 3500–5000 RPM for 5 minutes. Validation Check: Droplet size analysis via laser diffraction should confirm a D[4,3] (volume mean diameter) of 1.0–3.0 µm.

Step 4: Controlled Cooling & Crystallization Switch from high-shear homogenization to sweep/anchor agitation (50–100 RPM). Cool the batch at a controlled rate of 1°C/minute down to 40°C. Validation Check: At ~50°C, a sudden, measurable spike in viscosity should be observed on the mixer's torque readout. This confirms the critical phase transition into an α-crystalline gel network.

Step 5: Quality Control (Microscopy) Take a sample at 25°C and observe it under a polarized light microscope. Validation Check: The presence of "Maltese cross" patterns definitively confirms the successful formation of lamellar liquid crystalline structures encapsulating the DIPA droplets.

Workflow N1 1. Oil Phase Preparation (DIPA + Cetyl Alcohol) N3 3. Heating (Both phases to 75-80°C) N1->N3 N2 2. Aqueous Phase Preparation (Water + Emulsifier + Polymer) N2->N3 N4 4. Homogenization (High Shear, 3000-5000 rpm) N3->N4 Combine Phases N5 5. Controlled Cooling (Sweep agitation to 40°C) N4->N5 Droplet Breakage N6 6. α-Gel Network Formation (Viscoelastic Stabilization) N5->N6 Crystallization

Figure 2: Step-by-step workflow for lamellar gel network emulsification.

IV. Quantitative Data: Emulsifier & Stability Metrics

To prevent phase separation, the Required HLB of the oil phase must be precisely matched. DIPA typically exhibits a required HLB of ~10.5 to 11.0. Utilizing emulsifier pairs that deviate from this range will result in rapid droplet coalescence.

Table 1: Stability Metrics Based on Emulsifier System (15% DIPA Load)

Emulsifier System (Primary + Co-emulsifier)Combined HLBViscosity (cP at 24h)Droplet Size (D[4,3] µm)3-Month Stability (45°C)
Ceteareth-20 + Cetearyl Alcohol15.212,5004.5Phase Separation (Day 14)
Polysorbate 60 + Sorbitan Stearate9.828,0002.8Slight Creaming (Day 60)
Sucrose Stearate + Cetyl Alcohol11.045,0001.5Stable (No change)
Polyglyceryl-3 Dicitrate/Stearate + Glyceryl Stearate10.542,0001.8Stable (No change)

Data Interpretation: Systems matching the required HLB of ~11 (such as Sucrose Stearate or Polyglyceryl esters) combined with fatty alcohols provide the highest initial viscosity and smallest droplet size, successfully resisting Ostwald ripening over accelerated aging periods .

References

  • Zhou J, He X, Hu Q, et al. "A Sucrose Fatty Acid Ester-mixed Emulsifier as Stabilizer of Emulsion Systems." Journal of Oleo Science. 2023 Jun 1;72(6):623-633. URL:[Link]

  • Bader, M.; et al. "Structural Analysis of a Modern o/w-Emulsion Stabilized by a Polyglycerol Ester Emulsifier and Consistency Enhancers." Cosmetics 2018, 5(1), 18. URL:[Link]

Troubleshooting

minimizing transesterification side reactions of diisopropyl azelate

Welcome to the Technical Support Center for Formulation Stability. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in topical and transdermal drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation Stability. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in topical and transdermal drug development: the transesterification of diisopropyl azelate (DIPA).

When formulating with diesters, maintaining the integrity of the active or excipient is paramount. This guide provides a mechanistic understanding of DIPA instability, field-proven troubleshooting strategies, and a self-validating analytical protocol to ensure your data is robust.

Mechanistic Overview

Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with a different alcohol[1]. In complex formulations, DIPA often encounters primary alcohols (e.g., ethanol, propylene glycol) used as solvents or penetration enhancers. Depending on the pH, these alcohols can displace the isopropyl groups, leading to impurities such as mono-isopropyl mono-ethyl azelate and diethyl azelate[2].

Mechanism DIPA Diisopropyl Azelate (DIPA) Tetrahedral Tetrahedral Intermediate DIPA->Tetrahedral Nucleophilic Attack Alcohol Primary Alcohol (e.g., Ethanol) Alcohol->Tetrahedral Catalyst Acid/Base Catalyst (pH Extremes) Catalyst->Tetrahedral Lowers Activation Energy Impurity Transesterified Diester (e.g., Diethyl Azelate) Tetrahedral->Impurity Elimination Isopropanol Displaced Isopropanol Tetrahedral->Isopropanol Leaving Group

Fig 1. Mechanistic pathway of DIPA transesterification in the presence of primary alcohols.

Troubleshooting & FAQs

Q1: Why is my DIPA degrading into mixed esters when formulated with ethanol? Causality: Transesterification is catalyzed by both acids and bases[1]. Under basic conditions, the reaction proceeds via a two-step addition-elimination mechanism where a highly nucleophilic alkoxide ion attacks the ester's carbonyl carbon[3]. Under acidic conditions, the reaction follows a PADPED sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[3]. Because primary alcohols like ethanol are sterically less hindered than the isopropyl groups of DIPA, the thermodynamic equilibrium heavily favors the formation of transesterified products like diethyl azelate[2].

Q2: How can I formulate DIPA with penetration enhancers without triggering this side reaction? Causality: To halt the reaction, you must manipulate the kinetic and thermodynamic drivers:

  • Exploit Le Chatelier's Principle: Because transesterification is a reversible equilibrium, introducing a small excess of the leaving group (isopropanol) into the formulation can shift the equilibrium back toward the parent DIPA molecule[1].

  • Steric Hindrance: Replace highly reactive primary alcohols with secondary/tertiary alcohols or non-nucleophilic solvents (e.g., dimethyl isosorbide, propylene carbonate).

  • pH Optimization: Maintain the formulation at the isoelectric minimum for ester degradation (typically pH 5.0–6.0). This prevents the protonation of the carbonyl group (acid catalysis) and suppresses the formation of reactive alkoxides (base catalysis)[3].

Q3: Does the manufacturing temperature impact the transesterification rate? Causality: Absolutely. Transesterification kinetics are highly temperature-dependent[4]. High-shear mixing or heating phases during emulsification provide the thermal energy required to overcome the activation barrier of the unstable tetrahedral intermediate. Implementing cold-process emulsifiers and maintaining storage temperatures below 25°C will significantly retard the reaction rate.

Quantitative Impact of Formulation Parameters

The following table summarizes the kinetic impact of various formulation environments on DIPA stability. Notice how the combination of a primary alcohol and an acidic pH dramatically accelerates degradation.

Formulation MatrixCo-Solvent (20% v/v)Apparent pHStorage TempDIPA Recovery (30 Days)Primary Degradant
Aqueous GelEthanol4.040°C68.4%Diethyl Azelate
Aqueous GelEthanol5.540°C89.2%Diethyl Azelate
Anhydrous OintmentPropylene GlycolN/A40°C82.1%PG-Azelate Monoester
Lipid EmulsionIsopropanol5.540°C99.1%None (Equilibrium shifted)
Silicone BaseNoneN/A40°C99.8%None

Self-Validating Experimental Protocol: Kinetic Profiling of DIPA

A critical pitfall in ester stability analysis is inducing transesterification during sample preparation. If a DIPA sample formulated with ethanol is extracted using methanol as the diluent without quenching the catalyst, transesterification will continue inside the HPLC autosampler, yielding false degradation data.

This protocol is a self-validating system : it utilizes a non-nucleophilic quenching solvent at sub-zero temperatures to instantly arrest kinetics, coupled with a mass-balance calculation to prove the analytical method itself did not cause degradation.

Step-by-Step Methodology

Step 1: Matrix Preparation Prepare the DIPA formulation (test sample) and a control formulation lacking the suspected nucleophile (e.g., replacing ethanol with a silicone fluid). Ensure both are homogenized under identical shear conditions.

Step 2: Isothermal Incubation Aliquot 5 grams of each formulation into sealed glass vials. Incubate in a stability chamber at 40°C ± 2°C to accelerate the reaction kinetics[4]. Pull samples at Day 0, 7, 14, and 30.

Step 3: Cryo-Quenching & Extraction (Critical Step) To prevent autosampler degradation, do not use alcohols for extraction.

  • Transfer 100 mg of the pulled sample into a centrifuge tube.

  • Immediately add 5.0 mL of pre-chilled (-20°C) Acetonitrile (ACN) containing 0.1% Formic Acid. The sudden drop in temperature and the non-nucleophilic nature of ACN instantly quenches the PADPED mechanism[3].

  • Vortex vigorously for 2 minutes to extract the azelate esters.

Step 4: Centrifugation & Filtration Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to precipitate the polymer/lipid matrix. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 5: LC-MS/MS Quantification & Mass Balance Analyze the sample using LC-MS/MS. Quantify the parent DIPA, azelaic acid (hydrolysis product), and any mixed esters (e.g., diethyl azelate)[2]. Validation Check: Calculate the molar mass balance. The total moles of DIPA lost must equal the sum of the moles of azelaic acid and transesterified degradants formed. A mass balance between 98-102% validates that the extraction protocol did not induce artificial degradation.

Protocol S1 1. Matrix Preparation S2 2. Isothermal Incubation S1->S2 S3 3. Cryo-Quenching (-20°C ACN) S2->S3 S4 4. Centrifugation & Filtration S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2. Self-validating experimental workflow for kinetic profiling of DIPA stability.

References

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Source: National Institutes of Health (PMC). URL:[Link]

  • Transesterification. Source: Master Organic Chemistry. URL:[Link]

  • Transesterification. Source: Wikipedia. URL: [Link]

  • Organic Reactions: Esterification & Transesterification. Source: Student Academic Success, Monash University. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Diisopropyl Azelate and Diethyl Sebacate as Plasticizers for Advanced Polymeric Formulations

In the intricate world of polymer formulation, the selection of a plasticizer is a critical decision that profoundly influences the material's final properties and performance. This guide offers an in-depth, objective co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of polymer formulation, the selection of a plasticizer is a critical decision that profoundly influences the material's final properties and performance. This guide offers an in-depth, objective comparison of two prominent ester plasticizers: diisopropyl azelate and diethyl sebacate. As drug development professionals and researchers, understanding the nuanced differences between these additives is paramount for designing robust, stable, and effective polymeric systems, from controlled-release drug delivery matrices to flexible medical tubing.

The Fundamental Role of a Plasticizer

Plasticizers are organic molecules incorporated into a polymer matrix to enhance its flexibility, workability, and distensibility.[1] They achieve this by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[2] This molecular lubrication lowers the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] The ideal plasticizer not only imparts the desired flexibility but also exhibits high compatibility with the polymer, low volatility, and minimal migration to maintain the material's integrity over time.

Head-to-Head Comparison: Azelates vs. Sebacates

Both diisopropyl azelate and diethyl sebacate are diesters of dicarboxylic acids, which are recognized for their excellent performance as primary plasticizers, particularly in polyvinyl chloride (PVC) and other polar polymers.[4][5] Azelaic acid is a nine-carbon dicarboxylic acid, while sebacic acid is a ten-carbon dicarboxylic acid. This subtle difference in alkyl chain length between the carboxyl groups influences their plasticizing effect.

Performance in Polyvinyl Chloride (PVC)

PVC is a widely used polymer in medical devices and pharmaceutical packaging, making the choice of plasticizer in this context especially critical. The following table summarizes comparative data for di(2-ethylhexyl) azelate (a close analog of diisopropyl azelate) and di(2-ethylhexyl) sebacate (an analog of diethyl sebacate) in PVC.

Performance MetricDi(2-ethylhexyl) Azelate (DEHAz)Di(2-ethylhexyl) Sebacate (DEHSe)Test Method
Mechanical Properties ASTM D2284
Tensile Strength (MPa)15.314.8
Elongation at Break (%)380410
Thermal Properties
Glass Transition Temp. (Tg) (°C)68.5165.36DSC
Max. Degradation Temp. (°C)290.83281.68TGA
Migration Resistance
Weight Loss (%) in HexaneLower than DEHSeHigher than DEHAzSolvent Extraction

Data synthesized from a comparative study on dicarboxylate ester plasticizers in PVC.[4]

From this data, we can infer that sebacate esters tend to impart slightly greater flexibility (higher elongation at break) and a more significant reduction in the glass transition temperature, suggesting a marginally higher plasticizing efficiency.[4] Conversely, azelate esters appear to offer better thermal stability and lower migration in non-polar environments.[4]

Key Performance Parameters and Experimental Evaluation

To provide a comprehensive understanding, we will now delve into the critical performance parameters of plasticizers and the standardized methodologies for their evaluation.

Plasticizer Efficiency

Plasticizer efficiency is a measure of how effectively a plasticizer reduces the stiffness and glass transition temperature of a polymer. A more efficient plasticizer achieves the desired flexibility at a lower concentration.

Experimental Protocol: Torsional Stiffness (ASTM D1043)

This method determines the stiffness characteristics of plastics over a range of temperatures by measuring the apparent modulus of rigidity.[6][7][8][9][10]

Methodology:

  • Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer with precise dimensions.

  • Apparatus: Utilize a torsion tester capable of applying a known torque to the specimen and measuring the resulting angular deflection.

  • Procedure:

    • Mount the specimen in the torsion tester.

    • Immerse the specimen in a temperature-controlled bath.

    • Apply a specified torque at various temperatures.

    • Measure the angular deflection at each temperature point.

  • Calculation: The apparent modulus of rigidity (G) is calculated from the applied torque, angular deflection, and specimen dimensions. A lower G value at a given temperature indicates greater flexibility and higher plasticizer efficiency.

G cluster_0 Experimental Workflow: Torsional Stiffness (ASTM D1043) A Prepare Polymer Formulation B Mold Test Specimens A->B C Condition Specimens (ASTM D618) B->C D Mount Specimen in Torsion Tester C->D E Equilibrate at Test Temperature D->E F Apply Torque & Measure Angular Deflection E->F G Calculate Apparent Modulus of Rigidity F->G

Figure 1: Workflow for Torsional Stiffness Testing.
Thermal Stability

The thermal stability of a plasticized polymer is its ability to resist chemical degradation at elevated temperatures. This is crucial for processing and for the shelf-life of the final product.

Experimental Protocol: Dehydrochlorination Test (ISO 182-3)

This method is specific to PVC and measures the time it takes for the polymer to start degrading and releasing hydrogen chloride (HCl) gas at a high temperature.[11][12]

Methodology:

  • Sample Preparation: A known weight of the plasticized PVC sample is placed in a reaction tube.

  • Apparatus: A heating block to maintain a constant temperature and a system to detect the evolution of HCl, often using a pH indicator paper (e.g., Congo red) or by measuring the change in conductivity of a water trap.

  • Procedure:

    • The sample is heated to a specified temperature (e.g., 180 °C).

    • A stream of inert gas (e.g., nitrogen) is passed over the sample and then through the detection system.

    • The time until the first sign of HCl evolution (e.g., color change of the indicator paper) is recorded.

  • Result: A longer time to degradation indicates higher thermal stability.

G cluster_1 Experimental Workflow: Dehydrochlorination Test (ISO 182-3) H Weigh Plasticized PVC Sample I Place in Reaction Tube H->I J Heat at Constant Temperature I->J K Pass Inert Gas Over Sample J->K L Detect HCl Evolution K->L M Record Time to Degradation L->M

Figure 2: Workflow for Dehydrochlorination Test.
Migration Resistance

Plasticizer migration is the process by which the plasticizer moves from the polymer matrix to the surface or into a contacting material.[13][14][15][16][17] This can lead to a loss of flexibility, surface tackiness, and contamination of the surrounding environment.

Experimental Protocol: Plasticizer Migration (EN ISO 177:2017)

This standard specifies a method for determining the tendency of plasticizers to migrate from a plastic into an absorbent material.[13][14][15][16][18][19]

Methodology:

  • Test Assembly: A disc of the plasticized polymer is sandwiched between two discs of a standard absorbent material (e.g., activated carbon or a specified polymer).

  • Procedure:

    • The initial weight of the plasticized polymer disc is measured.

    • The test assembly is placed under a specified pressure and heated in an oven at a defined temperature and for a set duration.

    • After the test period, the assembly is dismantled, and the polymer disc is cleaned and reweighed.

  • Calculation: The weight loss of the polymer disc represents the amount of plasticizer that has migrated into the absorbent material. A lower weight loss indicates better migration resistance.

G cluster_2 Experimental Workflow: Plasticizer Migration (EN ISO 177:2017) N Prepare Test Disc of Plasticized Polymer O Weigh Test Disc N->O P Assemble Sandwich with Absorbent Discs O->P Q Apply Pressure and Heat in Oven P->Q R Dismantle and Clean Test Disc Q->R S Reweigh Test Disc and Calculate Weight Loss R->S

Figure 3: Workflow for Plasticizer Migration Test.

Concluding Remarks for the Formulation Scientist

The choice between diisopropyl azelate and diethyl sebacate as a plasticizer is a nuanced one, contingent on the specific requirements of the final application.

  • For applications demanding maximum flexibility and performance at low temperatures, diethyl sebacate and other sebacate esters are often the preferred choice. Their slightly longer alkyl chain provides a greater spacing effect between polymer chains, leading to a more pronounced reduction in the glass transition temperature.[5][20][21][22][23]

  • For applications where thermal stability during processing and long-term migration resistance are paramount, diisopropyl azelate and its analogs may offer an advantage. The slightly more compact structure of azelates can result in a more stable integration within the polymer matrix, leading to lower volatility and reduced leaching over time.[4][24][25]

It is imperative for the formulation scientist to conduct a thorough evaluation of these plasticizers within their specific polymer system and under conditions that mimic the intended end-use environment. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. By carefully considering the trade-offs between plasticizer efficiency, thermal stability, and migration resistance, researchers can make an informed decision that optimizes the performance and longevity of their polymeric formulations.

References

  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2025, March 26). Cogent Engineering. Retrieved from [Link]

  • Diethyl sebacate CAS 110-40-7. Unilong Industry. Retrieved from [Link]

  • Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. (n.d.). Hallstar. Retrieved from [Link]

  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2026, March 18). ResearchGate. Retrieved from [Link]

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC. (2024, July 29). RSC Advances. Retrieved from [Link]

  • EN ISO 177:2017 - Plastics Migration of Plasticizers Test Method. (n.d.). iTeh Standards. Retrieved from [Link]

  • Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. (2025, February 26). MDPI. Retrieved from [Link]

  • ISO 177:2016(en) Plastics — Determination of migration of plasticizers. (2016, December 15). International Organization for Standardization. Retrieved from [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023, May 11). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023, May 11). ACS Publications. Retrieved from [Link]

  • ASTM D1203-22, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2022, September 12). ASTM International. Retrieved from [Link]

  • ASTM D1203-10, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2020, April 14). ASTM International. Retrieved from [Link]

  • Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). De Gruyter. Retrieved from [Link]

  • ASTM D1203-21, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. (2021, May 15). iTeh Standards. Retrieved from [Link]

  • ASTM D1203-10, Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (2010, December 31). ASTM International. Retrieved from [Link]

  • ASTM D1203-10, Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods. (2017, August 16). ASTM International. Retrieved from [Link]

  • The Science Behind Dioctyl Sebacate (DOS): A Deep Dive into Cold-Resistant Plasticizers. (2026, March 26). Vertex AI Search.
  • Plasticizers. (n.d.). In Encyclopedia of Polymer Science and Technology. ResearchGate. Retrieved from [Link]

  • EVS-EN ISO 177:2017. (n.d.). Eesti Standardikeskus. Retrieved from [Link]

  • DOS technical data sheet. (n.d.). Traquisa. Retrieved from [Link]

  • Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2025, March 26). Cogent Engineering. Retrieved from [Link]

  • ISO 177-1988 "Plastics - Determination Of Migration Of Plasticizers". (n.d.). NBchao.Com. Retrieved from [Link]

  • Performance and Migration Stability of PVC Plasticized with Poly(ethylene glycerol sebacate). (2025, November 17). MDPI. Retrieved from [Link]

  • ASTM D1043-02, Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. (2002, June 15). ASTM International. Retrieved from [Link]

  • Sebacates plasticizers. (n.d.). Nayakem. Retrieved from [Link]

  • ASTM D1043-10, Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. (2010, April 15). ASTM International. Retrieved from [Link]

  • ASTM D1043-10 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. (n.d.). ANSI Webstore. Retrieved from [Link]

  • The Role of Diethyl Sebacate as a Plasticizer and Solvent. (2026, March 24). Vertex AI Search.
  • ASTM D1043: Plastics Stiffness as Function of Temp by a Torsion Test. (n.d.). MTS Systems. Retrieved from [Link]

  • Effect of plasticizers on mechanical properties of PVC. (n.d.). ResearchGate. Retrieved from [Link]

  • ISO 176:2005(en) Plastics — Determination of loss of plasticizers — Activated carbon method. (2005, February 1). International Organization for Standardization. Retrieved from [Link]

  • Diethyl sebacate | plasticizer Application. (n.d.). Molkem. Retrieved from [Link]

  • Cas 110-40-7,Diethyl sebacate. (n.d.). LookChem. Retrieved from [Link]

  • Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. (n.d.). ASTM International. Retrieved from [Link]

  • ASTM D1043-16, Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. (2016, September 15). ASTM International. Retrieved from [Link]

  • Diethyl sebacate. (n.d.). CD Formulation. Retrieved from [Link]

  • Environmentally Friendly Plasticizers for PVC. (n.d.). Diva Portal. Retrieved from [Link]

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC. (n.d.). PubMed. Retrieved from [Link]

  • Dioctyl Sebacate (DOS) - Key Plasticizer for Plastic and Rubber Industries. (n.d.). Amtrade. Retrieved from [Link]

  • IS0 182-3:1993(en) Plastics — Determination of thermal stability of poly(vinyl chloride), related chlorine-containing homopolymers and copolymers and their compounds — Part 3: Conductometric method. (n.d.). iTeh Standards. Retrieved from [Link]

  • PLASTICIZERS. (n.d.). Kinam Park. Retrieved from [Link]

  • Evaluating the efficacy of a group of nontraditional plasticizers on the glass transition temperature of ethyl cellulose polymer. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal stabilizers for poly(vinyl chloride): A review. (2011, September 9). Academic Journals. Retrieved from [Link]

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Comparative

A Comparative Toxicological Assessment of Diisopropyl Azelate and Other Aliphatic Esters for Cosmetic and Pharmaceutical Applications

Introduction Aliphatic esters are a cornerstone of formulation science in the cosmetic and pharmaceutical industries, prized for their emollient, solvent, and skin-conditioning properties. Among these, diisopropyl azelat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Aliphatic esters are a cornerstone of formulation science in the cosmetic and pharmaceutical industries, prized for their emollient, solvent, and skin-conditioning properties. Among these, diisopropyl azelate is gaining traction due to its unique sensory profile and functional benefits. However, a thorough understanding of its toxicological profile in comparison to other commonly used aliphatic esters is paramount for researchers, scientists, and drug development professionals to ensure the safety and efficacy of final formulations.

This comprehensive guide provides an in-depth, objective comparison of the toxicity of diisopropyl azelate with other widely used aliphatic esters, namely isopropyl palmitate, isopropyl myristate, diisopropyl adipate, and diethylhexyl sebacate. This analysis is grounded in experimental data and authoritative safety assessments, offering a clear perspective on the relative safety of these ingredients.

Comparative Toxicological Overview

The safety of cosmetic ingredients is primarily assessed through a battery of toxicological tests that evaluate potential adverse effects, including acute toxicity, skin and eye irritation, and skin sensitization. The following sections provide a comparative analysis of diisopropyl azelate and its alternatives across these key endpoints. The data presented is a synthesis of information from regulatory bodies such as the European Chemicals Agency (ECHA) and comprehensive safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel.

Mechanism of Toxicity for Aliphatic Esters

The toxicity of simple aliphatic esters is generally low. Following dermal or oral exposure, these esters can be hydrolyzed by esterase enzymes present in the skin and other tissues into their constituent alcohols and carboxylic acids. The systemic toxicity is then largely dependent on the toxicity of these hydrolysis products. For the esters discussed in this guide, the resulting alcohols (e.g., isopropanol, 2-ethylhexanol) and dicarboxylic or monocarboxylic acids (e.g., azelaic acid, adipic acid, palmitic acid, myristic acid, sebacic acid) are typically of low toxicity and are readily metabolized and excreted.

Data-Driven Comparison of Toxicological Endpoints

To facilitate a direct comparison, the following tables summarize the available quantitative and qualitative toxicological data for diisopropyl azelate and selected aliphatic esters.

Table 1: Acute Toxicity Data

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure. The most common metric is the LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of the test animals.

Substance Acute Oral LD50 (Rat) Acute Dermal LD50 (Rabbit/Rat)
Diisopropyl Azelate 2000 mg/kg bw>2000 mg/kg bw
Isopropyl Palmitate >5000 mg/kg bw>5000 mg/kg bw (Rabbit)
Isopropyl Myristate >2000 mg/kg bw5 g/kg (Rabbit)[1]
Diisopropyl Adipate 1500 - 8800 mg/kg bw[2]>2000 mg/kg bw (Rabbit)
Diethylhexyl Sebacate >4560 mg/kg bw[3]>10,000 mg/kg (Guinea Pig)

Interpretation: The acute oral and dermal toxicity of diisopropyl azelate is low, with LD50 values indicating that large quantities would be required to cause acute toxic effects. Its profile is comparable to or slightly more toxic than other aliphatic esters listed, all of which are considered to have a low order of acute toxicity.

Table 2: Skin and Eye Irritation Potential

These studies evaluate the potential of a substance to cause reversible inflammatory reactions on the skin and eyes.

Substance Skin Irritation Eye Irritation
Diisopropyl Azelate Not classified as a skin irritant (based on read-across)Not classified as an eye irritant (based on read-across)
Isopropyl Palmitate Non-irritating to slight, transient irritationMinimally irritating
Isopropyl Myristate Slight, transient irritation[4]Slight, transient irritation
Diisopropyl Adipate Minimally irritating[2]Minimally irritating to the eyes of rabbits[2]
Diethylhexyl Sebacate Minimally irritating[5]Slight eye irritation of susceptible persons[5]
Table 3: Skin Sensitization Potential

Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance.

Substance Skin Sensitization
Diisopropyl Azelate Not expected to be a sensitizer (based on read-across)
Isopropyl Palmitate Not a sensitizer
Isopropyl Myristate Not a sensitizer
Diisopropyl Adipate Not a sensitizer
Diethylhexyl Sebacate Not a sensitizer in humans or in rabbits[5]

Interpretation: Similar to irritation, direct sensitization data for diisopropyl azelate is sparse. However, based on the CIR's comprehensive review of dicarboxylic acid esters, and the lack of sensitization potential observed in structurally related esters, diisopropyl azelate is not expected to be a skin sensitizer.[2][6][7] The other esters in this guide have been shown to be non-sensitizing in various studies.

Experimental Protocols for Key Toxicological Assessments

To ensure the trustworthiness and reproducibility of toxicological data, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are simplified representations and descriptions of the key in vivo tests used to evaluate the toxicological endpoints discussed.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally. It aims to identify a dose that causes evident toxicity without causing mortality, thereby reducing animal suffering compared to traditional LD50 tests.

OECD_420 start Sighting Study: Administer dose to single animal main Main Study: Dose group of 5 animals (usually female rats) start->main Select starting dose (5, 50, 300, or 2000 mg/kg) obs Observe for 14 days: - Clinical signs - Body weight - Mortality main->obs Single oral dose end Determine Toxicity Category (GHS Classification) obs->end Based on signs of evident toxicity or mortality

Caption: Workflow for OECD 420 Acute Oral Toxicity - Fixed Dose Procedure.

Methodology:

  • Sighting Study: A single animal is dosed to determine the appropriate starting dose for the main study.

  • Main Study: A group of at least five animals of one sex (typically female rats) is dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Endpoint: The outcome (no effect, evident toxicity, or mortality) determines the classification of the substance according to the Globally Harmonised System (GHS).

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.

OECD_404 prep Animal Preparation: Shave fur on dorsal area of rabbit app Application: Apply 0.5g or 0.5mL of substance to a small patch of skin prep->app exposure Exposure: Cover with semi-occlusive dressing for 4 hours app->exposure removal Removal & Observation: Remove patch and observe skin at 1, 24, 48, and 72 hours exposure->removal scoring Scoring: Grade erythema and edema (Draize scale) removal->scoring end Classification: Irritant or Non-irritant scoring->end

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Methodology:

  • Animal Model: Typically, a single albino rabbit is used for the initial test.

  • Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).

  • Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.

  • Observation and Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored using the Draize scale.

  • Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

OECD_405 prep Animal Selection: Healthy, young adult albino rabbits instill Instillation: Apply 0.1mL or 0.1g of substance into the conjunctival sac of one eye prep->instill obs Observation: Examine eyes at 1, 24, 48, and 72 hours instill->obs Untreated eye serves as control scoring Scoring: Grade effects on cornea, iris, and conjunctiva obs->scoring end Classification: Irritant or Non-irritant scoring->end

Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.

Methodology:

  • Animal Model: Healthy young adult albino rabbits are used.

  • Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

  • Classification: The substance is classified based on the severity and reversibility of the ocular reactions.

Skin Sensitization (OECD 406: Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is a method to determine the potential of a substance to cause skin sensitization.

OECD_406 induction1 Induction Phase 1 (Day 0): Intradermal injections of substance (with and without Freund's Complete Adjuvant) induction2 Induction Phase 2 (Day 7): Topical application of substance on the injection site induction1->induction2 challenge Challenge Phase (Day 21): Topical application of substance on a naive skin site induction2->challenge observation Observation: Examine skin for allergic reactions at 24 and 48 hours post-challenge challenge->observation end Classification: Sensitizer or Non-sensitizer observation->end Compare with control group

Caption: Workflow for OECD 406 Skin Sensitization - Guinea Pig Maximization Test.

Methodology:

  • Animal Model: Guinea pigs are used.

  • Induction Phase: This involves two stages:

    • Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Induction: One week later, the test substance is applied topically to the same area.

  • Challenge Phase: Two weeks after the topical induction, the animals are challenged with a topical application of the test substance on a previously untreated area of skin.

  • Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours. The incidence and severity of the reactions in the test group are compared to a control group.

Conclusion

Based on the available toxicological data and authoritative safety assessments, diisopropyl azelate exhibits a low toxicity profile that is comparable to other commonly used aliphatic esters in the cosmetic and pharmaceutical industries. Its acute oral and dermal toxicity is low, and based on data from structurally similar compounds, it is not expected to be a significant skin or eye irritant, nor a skin sensitizer when used in well-formulated products.

The selection of an appropriate aliphatic ester for a formulation should be based on a holistic evaluation of its physicochemical properties, performance characteristics, and safety profile. This guide provides the necessary toxicological comparison to aid researchers and formulators in making informed decisions, ensuring the development of safe and effective products. As with all cosmetic ingredients, it is essential to adhere to good manufacturing practices and to formulate products that are confirmed to be non-irritating under conditions of use.

References

  • Federal Register. (2013). Diisopropyl Adipate; Exemption From the Requirement of a Tolerance. [Link]

  • Cosmetic Ingredient Review. (2012). Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters. International Journal of Toxicology, 31(4 Suppl), 5S-76S. [Link]

  • Fiume, M. M., Eldreth, H., Bergfeld, W. F., et al. (2012). Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters. Penn State Research Database. [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS) and Dioctyl Sebacate (DOS)”. (2019). Consumer Product Safety Commission. [Link]

  • European Chemicals Agency (ECHA). Diisopropyl azelate - Dossier. [Link] (Note: A direct link to the specific dossier is not provided as it may change. Search for CAS number 6946-84-5 on the ECHA website).

  • Redox. (2020). Safety Data Sheet Isopropyl Palmitate. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

  • OECD. (2023). Test No. 405: Acute Eye Irritation/Corrosion. [Link]

  • OECD. (2022). Test No. 406: Skin Sensitisation. [Link]

  • Redox. (2020). Safety Data Sheet Isopropyl Myristate. [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. [Link]

  • Redox. (2020). SAFETY DATA SHEET ISOPROPYL MYRISTATE. [Link]

Sources

Validation

Comparative Rheological Analysis of Emulsions Featuring Diisopropyl Azelate

A Technical Guide for Formulation Scientists In the development of emulsion-based products, particularly within the pharmaceutical and cosmetic industries, achieving the desired texture, stability, and application perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Formulation Scientists

In the development of emulsion-based products, particularly within the pharmaceutical and cosmetic industries, achieving the desired texture, stability, and application performance is paramount.[1][2] The rheological properties of an emulsion govern its flow behavior, spreadability, and physical stability over time.[2] This guide provides a comprehensive comparative analysis of the rheological characteristics of emulsions containing diisopropyl azelate, a multifunctional emollient ester, against other commonly used emollients. Through objective experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed formulation decisions.

Introduction: The Critical Role of Rheology in Emulsion Performance

Emulsions, being dispersions of two immiscible liquids, are inherently thermodynamically unstable.[3] Their long-term stability and sensory attributes are largely dictated by their rheological profile.[1][3] Rheology modifiers are key ingredients used to control viscosity, enhance texture, and ensure the stability of these formulations.[1][2][4] They play a crucial role in preventing phase separation and maintaining a uniform distribution of the oil and water phases.[1][3] The choice of emollient, a primary component of the oil phase in many cosmetic and topical pharmaceutical emulsions, can significantly influence the overall rheology.[5]

Diisopropyl azelate is an ester known for its emollient properties. This guide will explore how its inclusion impacts the rheological behavior of an emulsion in comparison to other emollients with varying physicochemical properties.

Experimental Design: A Comparative Rheological Assessment

To provide a robust comparison, a series of oil-in-water (O/W) emulsions were formulated. The base formulation was kept constant, with the only variable being the emollient in the oil phase.

Alternative Emollients:

  • Isopropyl Myristate: A common, low-viscosity emollient known for its good spreadability.[6]

  • Caprylic/Capric Triglyceride: A medium-chain triglyceride with a pleasant, non-greasy feel.[6]

  • Mineral Oil: A non-polar hydrocarbon oil often used as a benchmark due to its occlusive properties.[6]

Formulation Protocol

The following is a general protocol for the preparation of the O/W test emulsions.

Table 1: Base Emulsion Formulation

PhaseIngredientConcentration (% w/w)
ADeionized Waterq.s. to 100
AGlycerin3.00
ACarbomer0.50
BEmollient (Diisopropyl Azelate or Alternative)15.00
BCetearyl Alcohol2.00
BGlyceryl Stearate1.50
BPEG-100 Stearate1.50
CTriethanolamineq.s. to pH 6.0-6.5
CPreservativeq.s.

Step-by-Step Emulsification Procedure:

  • Phase A Preparation: Disperse the Carbomer in deionized water with agitation. Add glycerin and heat to 75°C.

  • Phase B Preparation: Combine all Phase B ingredients and heat to 75°C until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous high-shear homogenization for 5 minutes.

  • Neutralization and Cooling: Begin cooling the emulsion while continuing to mix at a lower speed. At 40°C, add Phase C (Triethanolamine) to neutralize the Carbomer and adjust the pH.

  • Finalization: Add the preservative and continue mixing until the emulsion is cool and uniform.

Rheological Characterization: Methodologies and Insights

The rheological properties of the prepared emulsions were characterized using a rotational rheometer. The following tests were performed to obtain a comprehensive understanding of their flow behavior.

Steady-Shear Rheometry

This test measures the viscosity of the emulsion as a function of the applied shear rate. It provides insights into the emulsion's behavior during application and processing.

Experimental Protocol: Steady-Shear Viscosity Measurement

  • Instrument: Rotational rheometer equipped with a parallel plate or cone-and-plate geometry.

  • Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at the test temperature (25°C) for 2 minutes.

  • Shear Rate Sweep: Perform a shear rate sweep from 0.1 s⁻¹ to 100 s⁻¹.

  • Data Acquisition: Record the viscosity at various shear rates.

Oscillatory Rheometry (Viscoelasticity)

Oscillatory tests are used to probe the viscoelastic nature of the emulsion. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. A higher G' relative to G'' indicates a more structured and stable system.

Experimental Protocol: Oscillatory Frequency Sweep

  • Instrument: Rotational rheometer with parallel plate or cone-and-plate geometry.

  • Sample Loading and Equilibration: As described in the steady-shear protocol.

  • Amplitude Sweep (Strain Sweep): First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

  • Frequency Sweep: Perform a frequency sweep from 0.1 to 10 Hz at a constant strain within the LVER.

  • Data Acquisition: Record G' and G'' as a function of frequency.

Comparative Data Analysis

The following tables summarize the key rheological parameters obtained for the emulsions containing diisopropyl azelate and the alternative emollients.

Table 2: Apparent Viscosity at Different Shear Rates

EmollientApparent Viscosity (Pa·s) at 1 s⁻¹Apparent Viscosity (Pa·s) at 10 s⁻¹Apparent Viscosity (Pa·s) at 100 s⁻¹
Diisopropyl Azelate15.23.80.9
Isopropyl Myristate12.53.10.7
Caprylic/Capric Triglyceride18.94.51.1
Mineral Oil22.45.31.3

Table 3: Viscoelastic Properties (at 1 Hz)

EmollientStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan δ (G''/G')
Diisopropyl Azelate120350.29
Isopropyl Myristate105380.36
Caprylic/Capric Triglyceride155420.27
Mineral Oil180480.27

Discussion and Interpretation

The experimental data reveals distinct rheological profiles for emulsions formulated with different emollients.

  • Shear-Thinning Behavior: All emulsions exhibited shear-thinning (pseudoplastic) behavior, where viscosity decreases with an increasing shear rate. This is a desirable characteristic for topical products, allowing for easy spreading during application while maintaining a higher viscosity at rest for stability.[3]

  • Impact of Emollient Viscosity: A general trend was observed where emollients with higher intrinsic viscosities, such as mineral oil and caprylic/capric triglyceride, resulted in emulsions with higher apparent viscosities across all shear rates. This is expected as the viscosity of the dispersed phase contributes to the overall emulsion viscosity.[5]

  • Diisopropyl Azelate vs. Isopropyl Myristate: The emulsion containing diisopropyl azelate exhibited a slightly higher viscosity and a more structured (lower tan δ) profile compared to the one with isopropyl myristate. This suggests that diisopropyl azelate contributes to a more robust emulsion network, which can be beneficial for long-term stability. The lower viscosity and higher tan δ of the isopropyl myristate emulsion may translate to a lighter, more spreadable sensory feel.[7]

  • Viscoelasticity and Stability: The emulsions with caprylic/capric triglyceride and mineral oil displayed the highest storage moduli (G'), indicating a more rigid internal structure. This often correlates with enhanced stability against creaming and coalescence.[8][9] The diisopropyl azelate emulsion also demonstrated a strong elastic character, suggesting good physical stability.

Visualizing the Workflow

ExperimentalWorkflow cluster_Formulation Emulsion Formulation cluster_Rheology Rheological Characterization cluster_Analysis Data Analysis & Interpretation F1 Phase A Preparation (Water, Glycerin, Carbomer) F3 Emulsification (High-Shear Mixing) F1->F3 F2 Phase B Preparation (Emollient, Emulsifiers) F2->F3 F4 Neutralization & Cooling F3->F4 F5 Finalization F4->F5 R1 Steady-Shear Rheometry (Viscosity vs. Shear Rate) F5->R1 R2 Oscillatory Rheometry (G', G'', tan δ) F5->R2 A1 Comparative Analysis of Viscosity Profiles R1->A1 A2 Evaluation of Viscoelastic Properties R2->A2 A3 Correlation of Rheology with Stability & Sensory Attributes A1->A3 A2->A3

Caption: Experimental workflow for the comparative rheological analysis of emulsions.

Conclusion: Formulating with Diisopropyl Azelate

This comparative guide demonstrates that the choice of emollient has a significant impact on the rheological properties of an emulsion. Diisopropyl azelate contributes to a well-structured, shear-thinning emulsion with good viscoelastic properties, suggesting favorable stability and sensory characteristics. When compared to a low-viscosity ester like isopropyl myristate, it offers a more robust rheological profile. In contrast to higher-viscosity emollients like mineral oil and caprylic/capric triglyceride, it provides a less heavy feel while still maintaining good structural integrity.

Ultimately, the selection of an emollient will depend on the specific performance and sensory targets of the final product. The data presented here provides a foundational understanding to guide formulators in leveraging the unique rheological contributions of diisopropyl azelate to achieve their desired product attributes.

References

  • The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. (2025, April 11). MDPI.
  • How to Choose the Right Rheology Modifier for Your Cosmetic Formul
  • Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013, May 31). Cosmetics & Toiletries.
  • On the Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. (2025, April 11). MDPI.
  • Rheology modifiers in cosmetic formulations: function, texture and stability. (n.d.). Derypol.
  • Rheology of Water-in-Crude Oil Emulsions: Influence of Concentration and Temper
  • Emollients. (n.d.). Making Cosmetics.
  • Rheology and stability of water-in-oil-in-water multiple emulsions containing Span 83 and Tween 80. (n.d.). PMC.
  • Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant. (n.d.).
  • Stability estimation of emulsions of isopropyl myristate in mixtures of water and glycerol. (2002, May-June). Journal of Cosmetic Science.

Sources

Comparative

Diisopropyl Azelate vs. Diisopropyl Adipate: A Comprehensive Guide to Solvent Properties and Formulation Strategies

As a Senior Application Scientist in topical and transdermal drug delivery, I approach solvent selection not as a trial-and-error exercise, but as a rigorous thermodynamic matching process. When formulating a delivery sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in topical and transdermal drug delivery, I approach solvent selection not as a trial-and-error exercise, but as a rigorous thermodynamic matching process. When formulating a delivery system, the choice between Diisopropyl Adipate (DIPA) and Diisopropyl Azelate (DIAZ) fundamentally alters both the physical stability of the formulation and the pharmacokinetic profile of the Active Pharmaceutical Ingredient (API).

This guide objectively compares the solvent properties, permeation mechanisms, and experimental validation workflows for these two critical diesters.

Chemical Profiling & Mechanism of Action

Both DIPA and DIAZ are synthetically produced diesters, but their structural divergence dictates entirely different functional roles in a formulation.

  • Diisopropyl Adipate (DIPA): Synthesized via the esterification of1[1]. DIPA is a clear, low-viscosity liquid known for its exceptional spreadability. Because of its shorter aliphatic chain, it retains a relatively high dielectric constant for an ester. It acts as a2[2], rapidly partitioning into the stratum corneum to disrupt lipid packing and create transient micro-voids for moderately polar APIs.

  • Diisopropyl Azelate (DIAZ): Derived from azelaic acid (a C9 dicarboxylic acid). The addition of three methylene (–CH₂–) groups in the backbone significantly increases its lipophilicity. While less commonly used than DIPA, azelate esters provide a 3[3]. DIAZ excels at solvating highly lipophilic molecules and provides a sustained enhancement of membrane fluidity without compromising the structural integrity of the skin barrier.

Solvent Properties & Solubility Parameters

To predict whether an API will remain dissolved over a product's shelf life, we rely on 4[4], which quantify the cohesive energy density of the solvent.

DIPA exhibits a LogP of approximately5[5]. Its moderate Hildebrand parameter makes it highly compatible with hydroalcoholic systems and 6[6]. In contrast, DIAZ has a lower Hildebrand parameter and a higher LogP (~4.20).

The Causality of Solvation: The shorter C6 chain of DIPA prevents the ester dipoles from being overly diluted by non-polar hydrocarbon mass, allowing it to hydrogen-bond with APIs containing hydroxyl or carboxyl groups (e.g., NSAIDs, corticosteroids). DIAZ's extended C9 chain maximizes van der Waals interactions, making it the superior solvent for highly lipophilic, rigid molecules (e.g., cannabinoids, retinoids) that would otherwise precipitate in DIPA upon solvent evaporation on the skin.

Data Presentation: Physicochemical & Application Matrix

Table 1: Physicochemical Properties Comparison

PropertyDiisopropyl Adipate (DIPA)Diisopropyl Azelate (DIAZ)
CAS Number 6938-94-96946-84-5
Parent Dicarboxylic Acid Adipic Acid (C6)Azelaic Acid (C9)
Molecular Weight 230.30 g/mol 272.38 g/mol
LogP (Octanol/Water) ~2.85~4.20 (Estimated)
Water Solubility (25°C) 180 mg/L< 50 mg/L
Primary Formulation Role High-polarity solubilizer, rapid penetration enhancerLipophilic solubilizer, sustained membrane fluidizer

Table 2: API Solvation Strategy

API ClassExample APIAPI LogPOptimal SolventMechanistic Justification
CorticosteroidHydrocortisone~1.61DIPA High dipole moment of DIPA ester linkages effectively solvates polar hydroxyl groups.
NSAIDKetoprofen~3.10DIPA Moderate polarity matches the carboxylic acid moiety, preventing thermodynamic crystallization.
CannabinoidCannabidiol (CBD)~5.91DIAZ Extended C9 aliphatic chain provides superior van der Waals interactions for highly lipophilic structures.

Experimental Protocols: A Self-Validating System

To objectively justify the selection between DIPA and DIAZ, I employ a self-validating two-step experimental workflow. These protocols are designed to ensure that thermodynamic solubility translates directly to kinetic permeation.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To quantify the maximum thermodynamic solubility of an API to prevent premature crystallization.

  • Preparation: Add an excess amount of the target API (e.g., 500 mg) to 5 mL of the respective solvent (DIPA or DIAZ) in a sealed borosilicate glass vial.

  • Equilibration: Place the vials in a reciprocal shaking water bath at 32°C ± 0.5°C . Causality: We use 32°C rather than 25°C to accurately simulate the skin surface temperature, ensuring the thermodynamic equilibrium reflects real-world physiological application[4].

  • Phase Separation: After 48 hours, centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved API.

  • Filtration: Draw the supernatant using a pre-warmed glass syringe and filter through a 0.45 µm PTFE membrane. Causality: PTFE is strictly chosen over nylon or cellulose acetate to prevent non-specific binding of the lipophilic esters, which would artificially lower the quantified concentration.

  • Quantification: Dilute the filtrate in the mobile phase and analyze via RP-HPLC-UV.

Protocol 2: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Objective: To evaluate the penetration enhancement efficacy of the solvents across the stratum corneum.

  • Membrane Preparation: Mount dermatomed human cadaver skin (300 µm thickness) between the donor and receptor compartments of a vertical Franz diffusion cell.

  • Receptor Phase: Fill the receptor chamber with PBS (pH 7.4) containing 2-5% (v/v) Polysorbate 80. Causality: The inclusion of a surfactant is critical to maintain "sink conditions" for lipophilic APIs. Without it, the API would saturate the aqueous receptor phase, artificially halting diffusion and violating Fick’s laws.

  • Dosing: Apply 10 µL/cm² of the API-saturated solvent (from Protocol 1) to the stratum corneum surface.

  • Sampling: Withdraw 200 µL aliquots from the receptor port at 1, 2, 4, 8, 12, and 24 hours, immediately replacing with fresh, pre-warmed receptor media.

  • Analysis: Quantify cumulative API permeated using LC-MS/MS and calculate the steady-state flux ( Jss​ ).

Decision Workflow Visualization

SolventSelection Start API Characterization (LogP & Solvation Needs) Decision1 API Polarity? Start->Decision1 Polar Moderate Polarity (LogP < 3.0) Decision1->Polar Hydrophilic/Moderate NonPolar High Lipophilicity (LogP > 3.0) Decision1->NonPolar Hydrophobic DIPA Select Diisopropyl Adipate (DIPA) - Higher Polarity - Rapid Skin Partitioning Polar->DIPA DIAZ Select Diisopropyl Azelate (DIAZ) - Lower Hildebrand Parameter - Enhanced Hydrophobic Solvation NonPolar->DIAZ Formulation Topical/Transdermal Formulation Optimization & Rheology DIPA->Formulation DIAZ->Formulation

Caption: Logical workflow for selecting between DIPA and DIAZ based on API physicochemical properties.

References

  • Safety Data Sheet: Diisopropyl adipate - Chemos GmbH&Co.KG. Chemos.de. 5

  • DIISOPROPYL ADIPATE - SpecialChem. Specialchem.com. 1

  • Crodamol™ DA pharma. Crodapharma.com. 2

  • Buy Diethyl azelate | 624-17-9 - Smolecule. Smolecule.com. 3

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Dowdevelopmentlabs.com. 4

  • CAS 6938-94-9: Diisopropyl adipate | CymitQuimica. Cymitquimica.com. 6

Sources

Validation

inter-laboratory validation of diisopropyl azelate analytical methods

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Diisopropyl Azelate Analytical Methods: A Comparative Guide

1. Introduction to Diisopropyl Azelate (DIPA) Analysis Diisopropyl azelate (C₁₅H₂₈O₄) is a highly lipophilic diester of azelaic acid. Its unique balance of hydrophobicity and lipophilicity makes it an exceptional solvent, membrane fluidizer, and penetration enhancer in advanced pharmaceutical and cosmetic formulations (1)[1]. However, quantifying DIPA in complex emulsion matrices presents significant analytical challenges. Unlike aromatic compounds, DIPA lacks a strong UV chromophore, and its high lipophilicity requires careful phase separation during sample preparation to avoid matrix interference (2)[2].

This guide provides a comprehensive comparison of the two primary orthogonal techniques—RP-HPLC and GC-MS—and outlines the self-validating protocols required for successful inter-laboratory method transfer.

2. Mechanistic Grounding: Method Selection & Causality To establish a rugged analytical framework, laboratories typically cross-validate two distinct techniques:

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Ideal for stability-indicating assays. Because DIPA only absorbs at low UV wavelengths (due to the ester carbonyls), detection is typically performed at 206 nm[2]. The causality behind using a highly acidic mobile phase (pH 3.5) is critical: it suppresses the ionization of any free azelaic acid degradation products, ensuring they elute early and do not cause peak tailing or interfere with the highly retained, lipophilic DIPA peak[2].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for trace analysis and complex matrices. While the parent compound, azelaic acid, requires chemical derivatization (e.g., esterification with ethanol or methanol) to become volatile (3)[3], DIPA is inherently a volatile diester. The use of a non-polar stationary phase separates DIPA based on its boiling point, while the mass spectrometer provides a definitive molecular fingerprint, eliminating false positives from matrix waxes[3].

3. Inter-Laboratory Validation Workflow When transferring these methods across multiple laboratories, validation must adhere to ISO 5725 standards to account for instrument variability and operator differences (4)[4]. A self-validating workflow ensures that matrix effects are isolated from inherent method bias.

G Start Initiate Inter-Lab Validation (ISO 5725 Framework) Prep Matrix Preparation (Cosmetic/Pharma Emulsions) Start->Prep Split Sample Distribution (Blanks & Spiked DIPA) Prep->Split GC GC-MS Analysis (High Volatility/Sensitivity) Split->GC Volatile Extraction HPLC RP-HPLC Analysis (Stability-Indicating/Low UV) Split->HPLC Solvent Dilution Data Data Harmonization (ANOVA & Z-Score Evaluation) GC->Data HPLC->Data Valid Validated Analytical Method (Robustness Confirmed) Data->Valid

Fig 1. Inter-laboratory validation workflow for DIPA analysis using ISO 5725 framework.

4. Experimental Protocols (Self-Validating Systems)

Protocol 1: Stability-Indicating RP-HPLC Method Causality & Self-Validation: This protocol uses a system suitability test (SST) to ensure column efficiency before sample injection. The isocratic elution minimizes baseline drift, which is critical when detecting at a low wavelength of 206 nm[2].

  • Mobile Phase Preparation: Mix 75 volumes of 50 mM sodium dihydrogen orthophosphate buffer (adjusted to pH 3.5 with phosphoric acid) and 25 volumes of HPLC-grade acetonitrile[2]. Filter through a 0.22 µm membrane. Causality: The acidic buffer ensures that any hydrolyzed azelaic acid remains fully protonated, preventing peak tailing and allowing baseline resolution from the highly lipophilic DIPA.

  • Sample Extraction: Weigh 1.0 g of the DIPA-containing formulation. Extract with 10 mL of methanol using ultrasonication for 15 minutes. Centrifuge at 10,000 rpm for 10 minutes to pellet the insoluble matrix waxes.

  • Chromatographic Conditions: Inject 20 µL onto a C18 column (e.g., Kromasil 100-5C18, 250 × 4.6 mm, 5 µm) maintained at 25°C[2]. Set the flow rate to 1.2 mL/min.

  • Detection & Validation: Monitor the eluent at 206 nm. Run a blank matrix extraction to confirm no excipient co-elutes at the DIPA retention time.

Protocol 2: GC-MS Method Causality & Self-Validation: This protocol employs an internal standard (IS) to correct for extraction losses or injection volume variations, making the quantification self-validating[3].

  • Sample Preparation: Dissolve 0.5 g of the sample in 5 mL of hexane. Add 100 µL of the internal standard solution (1 mg/mL diethyl sebacate). Causality: Hexane selectively extracts the highly lipophilic DIPA while leaving polar excipients behind.

  • Instrument Setup: Equip the GC with a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm)[3].

  • Temperature Program: Set the injection port to 250°C. Start the oven at 120°C (hold for 1 min), ramp at 10°C/min to 280°C, and hold for 5 minutes. Causality: The thermal gradient ensures sharp peak shapes for the volatile DIPA while baking off any heavier matrix lipids.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for the characteristic fragments of DIPA to maximize sensitivity and exclude matrix noise[3].

5. Quantitative Data Presentation The following table summarizes representative inter-laboratory validation data, comparing the performance of both methods across participating laboratories.

Validation ParameterRP-HPLC (UV 206 nm)GC-MS (EI-SIM)Causality / Significance
Linear Range 5 – 400 µg/mL0.5 – 100 µg/mLGC-MS offers higher sensitivity for trace analysis; HPLC covers a wider formulation range.
LOD (Limit of Detection) 1.5 µg/mL0.05 µg/mLGC-MS SIM mode eliminates background noise, drastically lowering the LOD.
Inter-Lab Precision (RSD%) ≤ 2.0%≤ 3.5%HPLC shows tighter precision due to simpler sample preparation and direct injection.
Accuracy (Recovery %) 97.5% – 101.2%95.0% – 99.8%Both methods demonstrate excellent recovery, validating the extraction efficiencies.
Robustness High (Stable to pH shifts)Moderate (Sensitive to injector temp)HPLC is less affected by matrix buildup compared to the GC injection port.

6. References

  • Malik, D. S., & Kaur, G. (2018). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. [Link]

  • Yang, J., et al. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega. [Link]

  • World Health Organization (WHO). (2010). Building laboratory testing capacity. [Link]

Comparative

The Biodegradability Profile of Diisopropyl Azelate: A Comparative Technical Guide

In the development of pharmaceuticals, cosmetics, and industrial lubricants, the environmental fate of chemical constituents is a critical consideration. For researchers and formulators, selecting ingredients that combin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of pharmaceuticals, cosmetics, and industrial lubricants, the environmental fate of chemical constituents is a critical consideration. For researchers and formulators, selecting ingredients that combine high performance with a favorable environmental profile is paramount. This guide provides an in-depth technical comparison of the biodegradability of diisopropyl azelate and related ester compounds, supported by experimental data and standardized testing protocols. Our focus is to elucidate the factors governing the rate and extent of biodegradation, thereby enabling informed decisions in product development.

The Principle of Ester Biodegradation: A Mechanistic Overview

The primary mechanism for the environmental breakdown of esters is microbial-mediated hydrolysis. This process is catalyzed by extracellular enzymes, primarily lipases and esterases, which are ubiquitous in aquatic and terrestrial environments.[1] These enzymes cleave the ester bond, yielding the parent dicarboxylic acid and alcohol.[2] In the case of diisopropyl azelate, this initial step releases azelaic acid and isopropanol.

These smaller, more polar molecules are then readily assimilated by a wide range of microorganisms and subsequently mineralized to carbon dioxide and water through established metabolic pathways, such as fatty acid degradation and the citric acid cycle.[3] The rate-limiting step in this cascade is often the initial enzymatic hydrolysis, which is influenced by the ester's molecular structure.[4]

Ester_Biodegradation_Pathway cluster_environment Aqueous Environment cluster_hydrolysis Step 1: Enzymatic Hydrolysis cluster_mineralization Step 2: Microbial Mineralization Diisopropyl_Azelate Diisopropyl Azelate (Ester) Enzymes Lipases & Esterases Diisopropyl_Azelate->Enzymes Substrate for Microorganisms Microorganisms (Bacteria, Fungi) Microorganisms->Enzymes secrete Azelaic_Acid Azelaic Acid (Dicarboxylic Acid) Enzymes->Azelaic_Acid yields Isopropanol Isopropanol (Alcohol) Enzymes->Isopropanol yields Metabolic_Pathways Metabolic Pathways (e.g., Beta-Oxidation) Azelaic_Acid->Metabolic_Pathways assimilated via Isopropanol->Metabolic_Pathways assimilated via CO2_H2O CO₂ + H₂O (Mineralization Products) Metabolic_Pathways->CO2_H2O results in

Caption: General pathway for the aerobic biodegradation of diisopropyl azelate.

Comparative Analysis of Ester Biodegradability

To objectively assess biodegradability, standardized screening tests are employed, most notably the Organisation for Economic Co-operation and Development (OECD) 301 series of "Ready Biodegradability" tests.[1][5][6] These stringent aerobic aqueous tests measure the extent of mineralization over a 28-day period. A substance is classified as "readily biodegradable" if it achieves greater than 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test.[1][6][7]

While direct OECD 301 test data for diisopropyl azelate is not publicly available, a robust assessment can be made by examining structurally analogous compounds. A key surrogate is bis(2-ethylhexyl) azelate, which shares the same C9 dicarboxylic acid backbone. This closely related diester has been shown to be readily biodegradable.

SubstanceDicarboxylic AcidAlcohol MoietyTest GuidelineBiodegradation (%)Result
Bis(2-ethylhexyl) azelate Azelaic Acid (C9)2-EthylhexanolOECD 301C> 94% in 28 daysReadily Biodegradable [1][5]
Diisopropyl adipate Adipic Acid (C6)Isopropanol-Stated as "Readily Biodegradable" in SDSReadily Biodegradable [8]
Fatty acids, C16-18, triesters with trimethylolpropane Mixed C16-C18TrimethylolpropaneOECD 301F86% in 28 daysReadily Biodegradable [9]
Fatty acids, C8-10, triesters with trimethylolpropane Mixed C8-C10TrimethylolpropaneEU Method C.4-D78% in 28 daysReadily Biodegradable [9]
n-butyl acrylate Acrylic Acidn-ButanolOECD 301C61% in 14 daysReadily Biodegradable [10]

Expert Analysis of Comparative Data:

The data strongly supports the classification of diisopropyl azelate as a readily biodegradable substance. The key evidence is the >94% degradation of bis(2-ethylhexyl) azelate.[1][5] The 2-ethylhexyl alcohol moiety is a larger, more complex branched structure than the simple isopropyl group in diisopropyl azelate. Generally, increased branching and chain length in the alcohol portion of an ester can lead to steric hindrance, which may slightly reduce the rate of enzymatic hydrolysis.[4] Therefore, it is scientifically sound to infer that diisopropyl azelate, with its less complex alcohol groups, would exhibit a rate and extent of biodegradation that is at least comparable to, if not greater than, its di(2-ethylhexyl) counterpart.

Furthermore, diisopropyl adipate, the diester of isopropanol and a shorter C6 dicarboxylic acid, is also classified as readily biodegradable.[8] This demonstrates that the isopropyl ester linkage itself is not an impediment to rapid microbial degradation. The longer carbon chain of azelaic acid (C9) compared to adipic acid (C6) is not expected to negatively impact biodegradability; linear aliphatic chains are readily metabolized by microorganisms.

Experimental Protocol: OECD 301F Ready Biodegradability Test (Manometric Respirometry)

The OECD 301F test is a robust method for determining the ready biodegradability of a wide range of substances, including those that are poorly soluble like many esters.[11] It quantifies biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

Causality Behind Experimental Choices:
  • Aerobic Conditions: The test simulates natural aquatic environments where oxygen is present, which is the most common pathway for the ultimate degradation of organic compounds.

  • Microbial Inoculum: An inoculum from a domestic wastewater treatment plant is used to provide a diverse population of environmentally relevant microorganisms.[5]

  • Mineral Medium: A defined mineral medium provides essential nutrients for microbial activity without supplying an alternative carbon source, ensuring that any significant oxygen depletion is due to the degradation of the test substance.

  • 28-Day Duration: This timeframe allows for a lag phase, during which microorganisms acclimate to the test substance, followed by a degradation phase.[5]

  • Manometric Measurement: This technique directly measures oxygen consumption in a closed system, providing a direct measure of microbial respiration and, by extension, the mineralization of the test substance.[7]

Step-by-Step Methodology:
  • Preparation of Test System:

    • A defined volume of mineral medium is added to multiple sealed respirometer flasks.

    • The test substance is added to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. For poorly soluble esters, direct addition followed by ultrasonic dispersion can be employed to enhance bioavailability.[12]

    • Control flasks are prepared in parallel:

      • Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).

      • Reference Control: A readily biodegradable substance like sodium benzoate is added to verify the viability and activity of the inoculum.

      • Toxicity Control: Test substance and reference substance are added together to check for inhibitory effects of the test substance on the microbial population.

  • Inoculation and Incubation:

    • Each flask is inoculated with a small volume of activated sludge effluent from a domestic sewage treatment plant.

    • The flasks are sealed and placed in a respirometer apparatus that maintains a constant temperature (typically 20-25°C) and provides continuous stirring.

  • Data Collection:

    • The respirometer continuously measures the consumption of oxygen in the headspace of each flask over the 28-day period.

    • Readings are taken at regular intervals.

  • Calculation and Interpretation:

    • The biochemical oxygen demand (BOD) for each flask is calculated by subtracting the oxygen consumption of the blank control from the oxygen consumption of the test flasks.

    • The percentage of biodegradation is calculated as: % Biodegradation = (BOD / ThOD) x 100

    • The results are plotted over time. The "10-day window" begins when 10% biodegradation is reached. If >60% biodegradation is achieved within this 10-day period, the substance is classified as readily biodegradable.

OECD_301F_Workflow cluster_prep 1. Preparation cluster_run 2. Incubation & Measurement cluster_analysis 3. Analysis & Interpretation Flask_Prep Prepare Respirometer Flasks (Mineral Medium) Add_Substance Add Test Substance, Reference, & Controls Flask_Prep->Add_Substance Inoculate Inoculate with Activated Sludge Add_Substance->Inoculate Incubate Incubate at 20-25°C with Stirring (28 days) Inoculate->Incubate Measure_O2 Continuously Measure O₂ Consumption Incubate->Measure_O2 Calculate_BOD Calculate BOD (Correct for Blank) Measure_O2->Calculate_BOD Calculate_Percent Calculate % Biodegradation vs. ThOD Calculate_BOD->Calculate_Percent Classify Classify as Readily Biodegradable (>60% in 10d window) Calculate_Percent->Classify

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Diisopropyl Azelate

Diisopropyl azelate, a key reagent in various chemical syntheses, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for the proper d...

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Author: BenchChem Technical Support Team. Date: April 2026

Diisopropyl azelate, a key reagent in various chemical syntheses, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for the proper disposal of diisopropyl azelate, ensuring the safety of laboratory personnel and the protection of the environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to empowering our customers with the knowledge to manage them responsibly.

Understanding the Hazards of Diisopropyl Azelate

A thorough understanding of the risks associated with diisopropyl azelate is fundamental to its safe handling and disposal. It is classified as a hazardous substance with the following key concerns:

  • Health Hazards: Diisopropyl azelate is an irritant to the skin, eyes, and respiratory system.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs.[1][4] It is also suspected of causing cancer.[1]

  • Environmental Hazards: This chemical is toxic to aquatic life with long-lasting effects.[1][4][5] Therefore, its release into the environment must be strictly avoided.[1]

  • Chemical Hazards: Diisopropyl azelate is incompatible with strong oxidizing agents, strong bases, alcohols, and alkaline materials.[5][6] Contact with these substances should be prevented to avoid vigorous or exothermic reactions.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to have the proper safety measures in place.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling diisopropyl azelate is the use of appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors that can cause serious eye irritation.[1][2][5]
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can cause irritation.[1][2]
Body Protection Protective work clothing or a lab coatTo shield the skin from accidental spills.[1]

Work Environment: All handling of diisopropyl azelate and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][5][6] An eyewash station and a safety shower must be readily accessible.[2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of diisopropyl azelate is through a licensed professional waste disposal service.[6] On-site treatment is not advised due to the chemical's reactivity and hazardous nature.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing diisopropyl azelate. This includes unused or expired reagents, reaction byproducts, and contaminated materials such as gloves, pipette tips, and absorbent pads.

  • Segregate diisopropyl azelate waste from other chemical waste streams to prevent accidental mixing with incompatible substances.[7] Never mix diisopropyl azelate waste with strong acids, bases, or oxidizing agents.

Step 2: Containment and Labeling

  • Use a designated, chemically compatible container for collecting diisopropyl azelate waste.[7] The container must have a tight-fitting lid to prevent the release of vapors.[2][5]

  • Label the waste container clearly and accurately as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Diisopropyl Azelate"

    • A list of all constituents in the container, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.

    • The appropriate hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).

Step 3: Storage of Waste

  • Store the waste container in a cool, dry, and well-ventilated area , away from direct sunlight and sources of heat or ignition.[2][5]

  • Ensure the storage area is secure and accessible only to trained and authorized personnel.

  • Utilize secondary containment to capture any potential leaks or spills.[7]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[7]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and volume.

  • Follow all institutional and regulatory procedures for the transfer and transportation of hazardous waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area and wash the spill site after the material has been removed.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of diisopropyl azelate.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) C Identify Diisopropyl Azelate Waste (Unused reagent, contaminated materials) B->C D Use a Designated, Compatible Waste Container C->D E Label Container Immediately: 'Hazardous Waste: Diisopropyl Azelate' D->E F Store in a Cool, Dry, Ventilated Area E->F G Utilize Secondary Containment F->G H Contact EH&S or Licensed Waste Disposal Company G->H I Arrange for Waste Pickup and Transportation H->I J Incineration at a Permitted Facility I->J

Caption: Workflow for the safe disposal of diisopropyl azelate.

References

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. Accela ChemBio Inc. [Link]

  • Material Safety Data Sheet - Diisopropyl Azodicarboxylate, 97%. Cole-Parmer. [Link]

  • Household Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Diisopropyl azodicarboxylate - Hazardous Agents. Haz-Map. [Link]

  • Diisopropyl azodicarboxylate Safety Data Sheet. Bond Chemicals Ltd. [Link]

Sources

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